Methoxphenidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127529-46-8 |
|---|---|
Molecular Formula |
C20H25NO |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine |
InChI |
InChI=1S/C20H25NO/c1-22-20-13-7-6-12-18(20)19(21-14-8-3-9-15-21)16-17-10-4-2-5-11-17/h2,4-7,10-13,19H,3,8-9,14-16H2,1H3 |
InChI Key |
QXXCUXIRBHSITD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CC2=CC=CC=C2)N3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of Methoxphenidine (MXP) as a Dissociative Anesthetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance with dissociative properties. This technical guide provides a comprehensive overview of the pharmacological profile of MXP, with a specific focus on its activity as a dissociative anesthetic. This document synthesizes the current understanding of its mechanism of action, receptor binding affinities, pharmacokinetic properties, and in vivo behavioral effects. All quantitative data are presented in structured tables for comparative analysis. Detailed methodologies for key experimental procedures are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visually represented using diagrams generated with Graphviz to enhance comprehension.
Introduction
This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as 2-MeO-Diphenidine, is a structural analog of diphenidine (B1206869) and is classified as a dissociative anesthetic.[1][2] It first appeared on the illicit drug market following the ban of many arylcyclohexylamines.[1] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for its dissociative effects.[2][3] This guide aims to provide a detailed technical overview of the pharmacological characteristics of MXP to inform researchers, scientists, and drug development professionals.
Mechanism of Action
The principal pharmacological effect of this compound is its action as an uncompetitive antagonist of the NMDA receptor.[4][5] NMDA receptors are ionotropic glutamate (B1630785) receptors that play a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.
NMDA Receptor Antagonism
MXP binds to the phencyclidine (PCP) site located within the ion channel of the NMDA receptor.[5] By binding to this site, MXP physically blocks the channel, preventing the influx of calcium ions (Ca²⁺) even when the receptor is activated by its co-agonists, glutamate and glycine.[4] This non-competitive antagonism leads to a disruption of normal glutamatergic neurotransmission, resulting in the characteristic dissociative anesthetic state.[4][6]
Signaling Pathway of NMDA Receptor Antagonism
The blockade of the NMDA receptor by MXP initiates a cascade of downstream signaling events. The immediate effect is a reduction in intracellular calcium concentration, which in turn affects numerous calcium-dependent signaling pathways. This disruption of glutamatergic signaling is thought to underlie the perceptual distortions, feelings of detachment, and anesthetic effects of MXP.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinities and pharmacokinetic parameters of this compound.
Table 1: Receptor and Transporter Binding Affinities (Ki) of this compound
| Target | Radioligand | Tissue Source | Ki (nM) | Reference(s) |
| NMDA Receptor | [³H]MK-801 | Rat Forebrain | 36 | [2] |
| [³H]TCP | Whole Rat Brain | 170 | [2] | |
| Dopamine Transporter (DAT) | Human | 2915 - 4800 | [2] | |
| Norepinephrine Transporter (NET) | Human | 6900 | [2] | |
| Serotonin Transporter (SERT) | Human | >20,000 (negligible) | [2] | |
| Sigma-1 (σ₁) Receptor | 124 | [2] | ||
| Sigma-2 (σ₂) Receptor | 508 | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Wistar Rats (Subcutaneous Administration)
| Parameter | Value | Unit | Reference(s) |
| Time to Peak Concentration (Tmax) - Serum | 30 | minutes | [1] |
| Time to Peak Concentration (Tmax) - Brain | 30 | minutes | [1] |
| **Elimination Half-life (t₁/₂) ** | 2.15 | hours | [1] |
| Lethal Dose, 50% (LD₅₀) | 500 | mg/kg | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the pharmacological characterization of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a compound for a specific receptor or transporter.
Protocol for NMDA Receptor Binding Assay:
-
Tissue Preparation: Rat forebrains are homogenized in a cold buffer solution.
-
Membrane Preparation: The homogenate is centrifuged to isolate the cell membranes containing the NMDA receptors.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]MK-801) and varying concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of MXP that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
In Vivo Behavioral Assays
These assays are used to assess the effects of this compound on the behavior of living organisms, typically rodents.
This test is used to evaluate locomotor activity and anxiety-like behavior.[1]
Protocol:
-
Apparatus: A square arena with high walls to prevent escape.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
This compound or a vehicle control is administered subcutaneously at varying doses (e.g., 10, 20, 40 mg/kg).[1]
-
After a set time, the animal is placed in the center of the open field.
-
Behavior is recorded for a specified duration.
-
-
Data Analysis: The arena is typically divided into a central and a peripheral zone. The following parameters are measured:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center versus the periphery (an indicator of anxiety-like behavior).
-
Rearing frequency (a measure of exploratory behavior).
-
This test measures sensorimotor gating, which is often disrupted by dissociative anesthetics.[1]
Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate.
-
A series of trials are presented, consisting of:
-
A startling stimulus (pulse) alone.
-
A weak, non-startling stimulus (prepulse) followed by the pulse.
-
The prepulse alone.
-
-
-
Data Analysis: Prepulse inhibition is calculated as the percentage reduction in the startle response when the pulse is preceded by a prepulse.
This operant conditioning paradigm is used to assess the reinforcing (addictive) properties of a drug.[3]
Protocol:
-
Surgery: Animals are surgically implanted with an intravenous catheter.
-
Apparatus: An operant chamber equipped with two levers.
-
Procedure:
-
Pressing the "active" lever results in an intravenous infusion of this compound.
-
Pressing the "inactive" lever has no consequence.
-
The number of lever presses is recorded over a set period.
-
-
Data Analysis: A higher rate of pressing the active lever compared to the inactive lever indicates that the drug has reinforcing properties.
Synthesis and Analytical Characterization
This compound can be synthesized through various routes, with one common method being a two-step process.[8][9] The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.[8][10]
Conclusion
This compound is a potent dissociative anesthetic that primarily acts as an uncompetitive NMDA receptor antagonist. Its pharmacological profile is characterized by a high affinity for the PCP binding site within the NMDA receptor ion channel and weaker interactions with monoamine transporters and sigma receptors. In vivo studies in rodents have demonstrated its effects on locomotor activity and sensorimotor gating, consistent with its classification as a dissociative agent. The data and protocols presented in this technical guide provide a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development to further investigate the properties and potential applications of this compound and related compounds. Further research is warranted to fully elucidate its complex pharmacological effects and potential for therapeutic applications or abuse.
References
- 1. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketamine - Wikipedia [en.wikipedia.org]
- 3. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The role of NMDARs in the anesthetic and antidepressant effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.tus.ie [research.tus.ie]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Methoxphenidine at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a compound of interest within the scientific community due to its potent dissociative effects, which are primarily mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive analysis of the mechanism of action of this compound at the NMDA receptor, synthesizing data from binding affinity studies and electrophysiological experiments. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways, experimental workflows, and the logical framework of its mechanism are visually represented through diagrams generated using the DOT language, offering a clear and in-depth understanding for researchers and drug development professionals.
Introduction
This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as MXP, is a psychoactive substance belonging to the diarylethylamine class.[1] Structurally distinct from arylcyclohexylamines like phencyclidine (PCP) and ketamine, MXP nonetheless shares a common primary pharmacological target: the NMDA receptor.[2][3] The NMDA receptor, a ligand-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4][5] Its dysregulation is implicated in various neurological and psychiatric disorders. Dissociative anesthetics, including MXP, exert their effects by antagonizing the NMDA receptor, leading to a state characterized by analgesia, amnesia, and a sense of detachment from the environment.[6][7] This guide delves into the specific molecular interactions of this compound with the NMDA receptor, providing a detailed overview of its binding characteristics and functional consequences.
Mechanism of Action at the NMDA Receptor
This compound acts as a potent and selective non-competitive antagonist of the NMDA receptor.[2][8] Its mechanism is further characterized as uncompetitive channel blockade .[9] This means that MXP does not compete with the endogenous agonists, glutamate (B1630785) and glycine (B1666218), for their binding sites on the receptor. Instead, it binds to a distinct site located within the ion channel of the receptor itself, a site often referred to as the "PCP binding site" or the dizocilpine (B47880) (MK-801) site.[10][11] For this compound to bind, the NMDA receptor channel must first be opened by the concurrent binding of both glutamate and a co-agonist (glycine or D-serine).[6] Once the channel is open, MXP can enter and physically obstruct the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron.[12] This blockade of ion flux effectively dampens excitatory neurotransmission.
Electrophysiological studies have revealed that this compound exhibits a slow onset of inhibition of NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs).[13][14] This characteristic may contribute to its distinct subjective effects in humans compared to other dissociative anesthetics.
Signaling Pathway of NMDA Receptor Modulation by this compound
The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention by this compound.
Quantitative Data
The binding affinity of this compound for the NMDA receptor has been quantified in several studies. The inhibitory constant (Ki) is a measure of the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Radioligand | Tissue Preparation | Ki (nM) | Reference |
| This compound (2-MXP) | [³H]MK-801 | Rat forebrain | 36 | [9] |
| This compound (2-MXP) | [³H]TCP | Whole rat brain | 170 | [9] |
| 3-MeO-Diphenidine (3-MXP) | [³H]MK-801 | Rat forebrain | - | [9] |
| 4-MeO-Diphenidine (4-MXP) | [³H]MK-801 | Rat forebrain | - | [9] |
| (+)-MK-801 | [³H]MK-801 | Rat forebrain | - | [9] |
| Phencyclidine (PCP) | [³H]MK-801 | Rat forebrain | - | [9] |
| Ketamine | [³H]MK-801 | Rat forebrain | - | [9] |
| Memantine | [³H]MK-801 | Rat forebrain | - | [9] |
Note: The discrepancy in Ki values for 2-MXP may be attributable to the different radioligands and tissue preparations used in the respective studies.[9]
A rank order of potency for the inhibition of the NMDA receptor by MXP isomers and other antagonists has been established through electrophysiological studies: MK-801 > PCP > 3-MXP > 2-MXP > Ketamine > 4-MXP > Memantine [9]
This rank order closely parallels the NMDA receptor binding affinities.[9]
Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol outlines the determination of the binding affinity of this compound at the PCP site of the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.
4.1.1. Materials
-
Rat forebrain tissue
-
Homogenization Buffer: 10 mM HEPES, pH 7.4
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
[³H]MK-801 (radioligand)
-
This compound (or other test compounds)
-
Glutamate
-
Glycine
-
(+)-MK-801 (for non-specific binding determination)
-
Glass-fiber filters (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Cell harvester
4.1.2. Procedure
-
Membrane Preparation:
-
Homogenize fresh or frozen rat forebrains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh homogenization buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in triplicate:
-
Total Binding: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), and glycine (10 µM).
-
Non-specific Binding: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), glycine (10 µM), and a high concentration of unlabeled (+)-MK-801 (e.g., 10 µM).
-
Competition: Assay buffer, membrane preparation, [³H]MK-801, glutamate (100 µM), glycine (10 µM), and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass-fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of MXP that inhibits 50% of specific [³H]MK-801 binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of NMDA Receptor-Mediated fEPSPs
This protocol describes the methodology for recording NMDA receptor-mediated field excitatory postsynaptic potentials (fEPSPs) in acute rat hippocampal slices to assess the functional antagonism by this compound.
4.2.1. Materials
-
Wistar rats
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose, saturated with 95% O₂/5% CO₂.
-
Recording chamber for brain slices
-
Bipolar stimulating electrode
-
Glass recording microelectrode filled with aCSF
-
Amplifier and data acquisition system
-
Pharmacological agents: NBQX (AMPA receptor antagonist), picrotoxin (B1677862) (GABAA receptor antagonist), and this compound.
4.2.2. Procedure
-
Slice Preparation:
-
Anesthetize and decapitate a rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal hippocampal slices (e.g., 300-400 µm thick) using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant temperature (e.g., 30-32 °C).
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
-
fEPSP Recording:
-
Deliver electrical stimuli to the Schaffer collaterals to evoke fEPSPs.
-
To isolate the NMDA receptor-mediated component of the fEPSP, add an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin) to the aCSF.
-
Establish a stable baseline recording of the NMDA receptor-mediated fEPSP for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration(s) and continue to record the fEPSPs.
-
Monitor the time course of the inhibition of the NMDA receptor-mediated fEPSP.
-
-
Data Analysis:
-
Measure the amplitude and/or slope of the fEPSPs.
-
Express the fEPSP size as a percentage of the pre-drug baseline.
-
Plot the time course of the fEPSP inhibition by this compound.
-
Determine the extent and rate of inhibition at different concentrations.
-
Mandatory Visualizations
Experimental Workflow for Characterizing MXP's NMDA Receptor Antagonism
Logical Relationship of Evidence for MXP's Mechanism of Action
Off-Target Interactions
While this compound's primary mechanism of action is through NMDA receptor antagonism, some studies have investigated its affinity for other central nervous system targets. It has been shown to have a mild affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), acting as a reuptake inhibitor at these sites, although with significantly lower potency than for the NMDA receptor.[9] Additionally, some affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been reported.[9] These off-target interactions may contribute to the overall pharmacological profile of this compound, but its pronounced dissociative effects are unequivocally linked to its potent blockade of the NMDA receptor.
Conclusion
This compound exerts its primary pharmacological effects as a potent, non-competitive, and uncompetitive antagonist at the N-methyl-D-aspartate receptor. By binding to the PCP/MK-801 site within the open ion channel, it effectively blocks the influx of cations, thereby inhibiting glutamatergic neurotransmission. This mechanism of action is consistent with its classification as a dissociative agent. The quantitative binding data and functional electrophysiological evidence provide a robust foundation for understanding its molecular interactions. The detailed experimental protocols and visual diagrams presented in this guide offer a comprehensive resource for researchers and scientists in the field of neuropharmacology and drug development, facilitating further investigation into the therapeutic and toxicological profiles of this compound and related compounds.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. researchgate.net [researchgate.net]
- 13. Whole-cell patch-clamp recordings of an NMDA receptor-mediated synaptic current in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
An In-depth Technical Guide to the In Vitro Binding Affinities of Methoxphenidine and Its Analogues
This technical guide provides a comprehensive overview of the in vitro binding affinities of Methoxphenidine (MXP) and its structural analogues. The information is intended for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the visualization of key pharmacological concepts. This compound, also known as 2-MeO-Diphenidine, is a dissociative diarylethylamine that has gained attention as a novel psychoactive substance (NPS).[1] Its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2]
Data Presentation: Quantitative Binding Affinities
The following tables summarize the in vitro binding affinities of this compound and its analogues at the NMDA receptor and monoamine transporters. This data is crucial for understanding their potency and selectivity.
Table 1: NMDA Receptor Binding Affinities
The binding affinities of this compound and its analogues for the NMDA receptor were determined using radioligand binding assays with [³H]-MK-801 in rat forebrain preparations.[3][4] The inhibition constant (Ki) represents the concentration of the compound required to occupy 50% of the receptors in the absence of the radioligand, with lower values indicating higher binding affinity.
| Compound | Ki (nM) [³H]MK-801 |
| This compound (2-MXP) | 59.8 |
| Diphenidine (DPH) | 23.4 |
| 3-Methoxphenidine (3-MXP) | 23.4 |
| 4-Methoxphenidine (4-MXP) | 461 |
| Reference Compounds | |
| PCP | 49.3 |
| Ketamine | 635 |
| MK-801 | 3.55 |
Data sourced from Wallach et al. (2016).[3][5]
Table 2: Monoamine Transporter Inhibition Potencies
The functional potencies (IC50) for the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters were evaluated.[3] Most of these compounds show weak to moderate activity at DAT and NET, with negligible effects on SERT.[2][3]
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound (2-MXP) | 2,752 | 4,554 | >10,000 |
| Diphenidine (DPH) | 711 | 3,670 | >10,000 |
| 3-Methoxphenidine (3-MXP) | 3,115 | 11,850 | >10,000 |
| 4-Methoxphenidine (4-MXP) | 1,483 | 2,865 | 19,000 |
Data sourced from Wallach et al. (2016).[3]
Experimental Protocols: Radioligand Binding Assays
The determination of in vitro binding affinities for this compound and its analogues primarily involves competitive radioligand binding assays.[6][7] This technique measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand from its receptor.
Key Methodological Steps:
-
Receptor Preparation:
-
Membrane homogenates are prepared from specific tissues, such as the rat forebrain, which is rich in NMDA receptors.[5][8]
-
The tissue is homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.[8]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[8]
-
-
Competitive Binding Assay:
-
The assay is typically conducted in a 96-well plate format.[8]
-
Each well contains the prepared receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor's phencyclidine site), and varying concentrations of the unlabeled test compound (e.g., this compound).[5][8]
-
The mixture is incubated to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Radioligand:
-
Quantification of Radioactivity:
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
After drying, the filters are placed in scintillation vials with a scintillation cocktail.[8]
-
A scintillation counter is used to measure the amount of radioactivity on each filter, which corresponds to the amount of bound radioligand.[8]
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to fit a sigmoidal curve to the data, from which the IC50 value is determined. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
Visualizations: Pathways and Processes
NMDA Receptor Antagonism
This compound acts as an uncompetitive antagonist at the NMDA receptor. This means it binds within the receptor's ion channel, blocking the flow of ions like Ca²⁺. This action requires the channel to be opened by the binding of the co-agonists glutamate (B1630785) and glycine.
Radioligand Displacement Assay Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Structure-Activity Relationship (SAR) of MXP Analogues
The position of the methoxy (B1213986) (-OCH₃) group on the phenyl ring significantly impacts the binding affinity for the NMDA receptor, demonstrating a clear structure-activity relationship (SAR).[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, this compound and Analogues | PLOS One [journals.plos.org]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Probing the Enantiomeric Landscape of Methoxphenidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxphenidine (MXP), a diarylethylamine dissociative anesthetic, has garnered attention in both recreational and research settings. As a chiral molecule, it exists as a pair of enantiomers. This technical guide provides a comprehensive investigation into the stereoisomerism of this compound, detailing its chiral properties, methods for enantiomeric separation, and the current understanding of its pharmacology. While quantitative pharmacological data for the individual enantiomers remains a critical knowledge gap, this guide summarizes the known activity of the racemic mixture and contextualizes the potential for stereoselective interactions with its primary target, the N-methyl-D-aspartate (NMDA) receptor, as well as its secondary targets, the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. This document aims to serve as a foundational resource for researchers investigating the nuanced pharmacology of this compound and other chiral psychoactive compounds.
Introduction to the Stereoisomerism of this compound
This compound possesses a single stereocenter at the carbon atom connecting the 2-methoxyphenyl and phenyl rings to the piperidine (B6355638) moiety.[1][2] This chirality gives rise to two non-superimposable mirror-image isomers, the (S)- and (R)-enantiomers. In the absence of stereospecific synthesis or separation, this compound is typically encountered and sold as a 1:1 racemic mixture.[1] The three-dimensional arrangement of substituents around this chiral center can significantly influence the molecule's interaction with biological targets, which are themselves chiral. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit substantial differences in potency, efficacy, and toxicity.[3] Therefore, a thorough understanding of the individual contributions of each this compound enantiomer is crucial for a complete pharmacological profile.
Enantioselective Separation and Analysis
The resolution of racemic this compound into its constituent enantiomers is a prerequisite for studying their individual pharmacological properties. Several analytical techniques have been successfully employed for this purpose.
Experimental Protocols for Chiral Separation
2.1.1. Chiral Crystallization
A classical method for resolving racemates involves the use of a chiral resolving agent to form diastereomeric salts with differing solubilities.
-
Methodology: Racemic this compound free base is dissolved in a suitable solvent, such as dichloromethane. An equimolar amount of a chiral acid, for example, (+)-2,3-dibenzoyl-D-tartaric acid or (-)-2,3-dibenzoyl-L-tartaric acid, is added. The resulting diastereomeric salts are then selectively crystallized through controlled evaporation or the addition of an anti-solvent. The less soluble diastereomer precipitates, while the more soluble one remains in the mother liquor. The separated diastereomeric salts are then treated with a base to liberate the pure enantiomers of this compound.[4]
2.1.2. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a stationary phase containing a chiral selector that interacts differentially with the enantiomers of the analyte.
-
Methodology: A solution of racemic this compound is injected onto a chiral HPLC column, such as one with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is passed through the column. Due to the differential interactions between the enantiomers and the chiral stationary phase, they travel through the column at different rates, resulting in their separation and distinct retention times.[4]
2.1.3. Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.
-
Methodology: Similar to chiral HPLC, a chiral stationary phase is employed. The mobile phase consists of supercritical CO2 and an organic modifier (e.g., methanol, ethanol). The high diffusivity and low viscosity of the supercritical fluid mobile phase often lead to faster separations and higher efficiency compared to HPLC.[1][4]
Workflow for Enantiomer Separation and Purity Analysis
Pharmacological Profile of this compound
The primary mechanism of action of this compound is the non-competitive antagonism of the NMDA receptor.[5][6] It also exhibits inhibitory effects on the reuptake of dopamine and norepinephrine.[5][7]
Quantitative Pharmacological Data (Racemic Mixture)
To date, detailed pharmacological studies have predominantly focused on the racemic mixture of this compound. A key study by Wallach et al. (2016) provides valuable quantitative data on the binding affinities of racemic 2-MXP (a common synonym for this compound) and its structural isomers.
| Compound | NMDA Receptor Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) |
| (±)-2-Methoxphenidine | 207 | 2,570 | 4,430 |
| (±)-3-Methoxphenidine | 27 | 374 | 882 |
| (±)-4-Methoxphenidine | 461 | 186 | 2,050 |
| Table 1: In vitro binding affinities of racemic this compound and its positional isomers for the NMDA receptor, dopamine transporter (DAT), and norepinephrine transporter (NET). Data extracted from Wallach et al., 2016.[5][6] |
These data indicate that while this compound is most potent at the NMDA receptor, its affinity is modest compared to its 3-methoxy isomer. The affinity for DAT and NET is significantly lower. It is crucial to reiterate that these values represent the combined activity of both enantiomers. It is highly probable that the individual enantiomers possess different affinities for these targets. For instance, in many chiral phencyclidine derivatives, the (+)-enantiomer exhibits higher affinity for the NMDA receptor.
Signaling Pathways
The antagonism of the NMDA receptor by this compound initiates a cascade of downstream signaling events. While the precise pathway for this compound has not been fully elucidated, it is expected to follow the general mechanism of other NMDA receptor antagonists.
NMDA receptor blockade by this compound prevents the influx of calcium ions (Ca²⁺) into the neuron that would normally be triggered by glutamate binding.[8] This reduction in intracellular Ca²⁺ levels subsequently modulates the activity of various downstream signaling cascades, including the extracellular signal-regulated kinase (ERK), cAMP response element-binding protein (CREB), and mammalian target of rapamycin (B549165) (mTOR) pathways.[8][9][10] These pathways are critically involved in regulating synaptic plasticity, gene expression, and cell survival, and their modulation by this compound likely underlies its dissociative and potential neurotoxic or neuroprotective effects.
Future Directions and Conclusion
The stereoisomerism of this compound presents a significant and underexplored area of its pharmacology. While methods for the separation of its enantiomers are established, a critical gap remains in the quantitative characterization of their individual interactions with biological targets. Future research should prioritize the determination of the binding affinities (Kᵢ values) and functional potencies (IC₅₀ or EC₅₀ values) of the purified (S)- and (R)-enantiomers of this compound at the NMDA receptor, as well as at dopamine and norepinephrine transporters. Such studies are essential to deconstruct the pharmacology of the racemate and to understand the potential for stereoselective therapeutic effects or toxicity. A comprehensive understanding of the stereopharmacology of this compound will not only enhance our knowledge of this specific compound but also contribute to the broader understanding of structure-activity relationships in chiral dissociative anesthetics, ultimately informing drug development and harm reduction efforts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A structural spectroscopic study of dissociative anaesthetic this compound - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06126K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, this compound and Analogues | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The NMDA receptor is coupled to the ERK pathway by a direct interaction between NR2B and RasGRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMDA receptor activation regulates sociability by its effect on mTOR signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methoxphenidine's Impact on Sensorimotor Gating: A Technical Review of Animal Model Studies
For Immediate Release
A comprehensive analysis of preclinical research reveals the significant disruptive effects of the novel psychoactive substance methoxphenidine (MXP) on sensorimotor gating in animal models. This technical guide synthesizes key findings on the quantitative impact of MXP on prepulse inhibition (PPI), details the experimental protocols utilized, and illustrates the underlying neurobiological pathways.
This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology and behavioral effects of dissociative anesthetics and novel psychoactive substances.
Core Findings: this compound Disrupts Sensorimotor Gating
This compound, a diarylethylamine-based novel psychoactive substance, has been shown to significantly impair sensorimotor gating in animal models, a key preclinical indicator of the sensory filtering deficits observed in psychiatric disorders such as schizophrenia.[1][2][3] The primary measure for this deficit is prepulse inhibition (PPI), a phenomenon where a weaker prestimulus inhibits the startle response to a subsequent strong stimulus.
Studies in Wistar rats have demonstrated that acute administration of MXP leads to a dose-dependent disruption of PPI.[4] Notably, all tested doses of MXP were found to significantly disrupt PPI, with these effects being present both at the onset of the drug's action and persisting for at least 60 minutes after treatment.[4] This disruption of sensorimotor gating is a characteristic effect of N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, suggesting a similar mechanism of action for MXP.[5][6][7]
Quantitative Analysis of PPI Disruption
The following table summarizes the key quantitative findings from preclinical studies on the effects of this compound on prepulse inhibition.
| Animal Model | Compound | Doses (mg/kg) | Route of Administration | Key Findings on PPI | Reference |
| Wistar Rats | This compound (MXP) | 10, 20, 40 | Subcutaneous | All doses significantly disrupted PPI. | [4] |
| Rats | 2-MeO-diphenidine (2-MXP) | 10, 20 | Not specified | Significant inhibition of PPI at 20 mg/kg, but not at 10 mg/kg. | [8] |
| Rats | 2-MeO-diphenidine (2-MXP) | 20 | Subcutaneous | Significantly disrupted PPI. Less potent than ketamine. | [9] |
Experimental Protocols
The assessment of this compound's effects on sensorimotor gating relies on standardized prepulse inhibition testing protocols in rodents. The following provides a detailed overview of a typical experimental methodology.
Animal Subjects
The most commonly used animal model in the cited studies are male Wistar rats.[4] Upon arrival at the testing facility, animals are typically housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. Behavioral testing is conducted during the light phase of the cycle.
Apparatus
The prepulse inhibition test is conducted in a sound-attenuated chamber.[10] Inside the chamber, the animal is placed in a small enclosure resting on a load cell platform that detects the startle response.[10] A speaker mounted within the chamber delivers the acoustic stimuli (background noise, prepulse, and startle pulse).
Procedure
-
Acclimation: The animal is first placed in the startle chamber for an acclimation period of approximately 5 minutes, during which only background white noise (e.g., 70 dB) is present.[11]
-
Habituation: To stabilize the startle response, the session begins with a series of startle pulse-alone trials (e.g., 120 dB white noise for 20 ms).[11]
-
Testing Trials: The core of the session consists of a pseudorandom presentation of different trial types:
-
Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented without a preceding prepulse.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 3, 6, or 12 dB above background) is presented alone to ensure it does not elicit a significant startle response itself.[11]
-
Prepulse-pulse trials: The prepulse stimulus precedes the startle pulse by a specific interval (interstimulus interval), typically ranging from 50 to 120 ms.[10]
-
No-stimulus trials: Only the background noise is present to measure baseline movement.
-
-
Data Analysis: The startle amplitude is recorded for each trial. The percentage of prepulse inhibition is calculated using the following formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[12]
Signaling Pathways Implicated in this compound's Effects
The primary mechanism by which this compound disrupts sensorimotor gating is through its action as an uncompetitive antagonist at the NMDA receptor.[5][6][9] This is consistent with the effects of other dissociative drugs known to interfere with PPI.[7] By blocking the NMDA receptor, MXP disrupts the normal glutamatergic neurotransmission that is crucial for the proper functioning of the cortico-striato-pallido-thalamic (CSPT) circuitry, which is believed to mediate sensorimotor gating.
While NMDA receptor antagonism is the principal pathway, there is also evidence for weak off-target effects on monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[5][6] The over-activation of dopamine pathways in the nucleus accumbens has been associated with MXP-induced behaviors.[13] Dysregulation of both dopamine and serotonin (B10506) systems is known to modulate PPI.[14][15] Therefore, while the primary disruption of PPI by MXP is likely due to its effects on the glutamatergic system, its interactions with dopaminergic and noradrenergic pathways may also contribute to its overall behavioral profile.
References
- 1. Animal Models of Deficient Sensorimotor Gating in Schizophrenia: Are They Still Relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. The acute effects of this compound on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. journals.plos.org [journals.plos.org]
- 9. cdn.who.int [cdn.who.int]
- 10. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 11. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. This compound (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Dissociative Landscape: A Technical Guide to the Structure-Activity Relationships of Methoxphenidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structure-activity relationships (SAR) of Methoxphenidine (MXP) and its derivatives. By examining the intricate interplay between molecular structure and pharmacological activity, this document aims to provide a comprehensive resource for researchers in neuroscience, pharmacology, and medicinal chemistry. Through a detailed analysis of quantitative data, experimental protocols, and signaling pathways, we unravel the key determinants of the unique pharmacological profile of these 1,2-diarylethylamines.
Introduction: The Rise of this compound and its Analogs
This compound (MXP), chemically known as 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, is a dissociative substance of the 1,2-diarylethylamine class.[1] It emerged on the novel psychoactive substance (NPS) market as a purported alternative to ketamine and phencyclidine (PCP).[1][2] The primary mechanism of action for MXP and its analogs is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3][4] This interaction is believed to mediate the dissociative, anesthetic, and psychoactive effects of these compounds.[5] Understanding the SAR of MXP derivatives is crucial for predicting the pharmacological properties of new analogs, elucidating their therapeutic potential, and assessing their toxicological risks.
Quantitative Structure-Activity Relationship Data
The affinity of this compound derivatives for various receptors and transporters has been quantified in several studies. This data is crucial for understanding the subtle differences in their pharmacological profiles. The following tables summarize the key binding affinities (Ki, nM) and reuptake inhibition potencies (IC50, nM).
Table 1: NMDA Receptor Binding Affinities of this compound Derivatives and Reference Compounds
| Compound | Kᵢ ± SEM (nM)[6] |
| (+)-MK-801 | 2.3 ± 0.1 |
| Phencyclidine (PCP) | 57.9 ± 0.8 |
| Diphenidine (DPH) | 87.7 ± 1.3 |
| 3-Methoxphenidine (3-MXP) | 133 ± 15.3 |
| 2-Methoxphenidine (2-MXP) | 206 ± 18.2 |
| Ketamine | 323.9 ± 19.2 |
| 4-Methoxphenidine (4-MXP) | 461 ± 29.5 |
| 2-Chloro-diphenidine (2-Cl-DPH) | 134 ± 11.2 |
| Memantine | 863.5 ± 103.1 |
Note: Lower Kᵢ values indicate higher binding affinity.
Table 2: Binding Affinities (Kᵢ, nM) of this compound Isomers at Various CNS Receptors
| Target | 2-MXP[7] | 3-MXP[7] | 4-MXP[7] |
| NMDA | 206 | 133 | 461 |
| Sigma-1 | 124[3] | >10,000 | >10,000 |
| Sigma-2 | 508[3] | >10,000 | >10,000 |
| Dopamine (B1211576) Transporter (DAT) | 2915[3] | 4100 | 9700 |
| Norepinephrine (B1679862) Transporter (NET) | 6900[3] | 10000 | >10,000 |
| Serotonin (B10506) Transporter (SERT) | >10,000 | >10,000 | >10,000 |
| Opioid (μ, δ, κ) | >10,000 | >10,000 | >10,000 |
| Serotonin (5-HT) Receptors | >10,000 | >10,000 | >10,000 |
| Dopamine (D1-D5) Receptors | >10,000 | >10,000 | >10,000 |
| Norepinephrine (α1, α2) Receptors | >10,000 | >10,000 | >10,000 |
| Histamine (H1-H4) Receptors | >10,000 | >10,000 | >10,000 |
| Muscarinic (M1-M5) Receptors | >10,000 | >10,000 | >10,000 |
Note: ">10,000" indicates a lack of significant affinity at the tested concentrations.
Table 3: Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)
| Compound | DAT[7] | NET[7] | SERT[7] |
| Diphenidine (DPH) | 1100 | 1800 | >10,000 |
| 2-Methoxphenidine (2-MXP) | 1400 | 2800 | >10,000 |
| 3-Methoxphenidine (3-MXP) | 4100 | 10000 | >10,000 |
| 4-Methoxphenidine (4-MXP) | 9700 | >10,000 | >10,000 |
| 2-Chloro-diphenidine (2-Cl-DPH) | 1600 | 2500 | >10,000 |
Note: Lower IC₅₀ values indicate greater potency in inhibiting reuptake.
The rank order of potency for NMDA receptor binding among the methoxy (B1213986) isomers is 3-MXP > 2-MXP > 4-MXP.[5] This is comparable to the structure-activity relationship observed with methoxy-substituted arylcyclohexylamines like PCP.[5] All tested MXP isomers show a higher affinity for the dopamine and norepinephrine transporters over the serotonin transporter.[3][7]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in the quantitative data tables.
NMDA Receptor Binding Studies
Objective: To determine the in vitro binding affinities (Kᵢ) of test compounds for the PCP site within the NMDA receptor channel.
Methodology: Competitive radioligand binding assays using [³H]-MK-801.[6][7]
Protocol:
-
Tissue Preparation: Rat forebrains are homogenized in a cold buffer and subjected to multiple centrifugation and resuspension steps to obtain a thoroughly washed crude membrane preparation.
-
Assay: The membrane homogenates are incubated with a fixed concentration of the radioligand [³H]-MK-801 and varying concentrations of the test compound.
-
Incubation: The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assays
Objective: To measure the potency of test compounds to inhibit the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters.
Methodology: In vitro neurotransmitter transporter uptake assay using human embryonic kidney (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[6]
Protocol:
-
Cell Culture: HEK293 cells expressing the specific monoamine transporter are cultured to an appropriate density in multi-well plates.
-
Assay: The cells are incubated with a fluorescent substrate for the specific transporter in the presence of varying concentrations of the test compound.
-
Incubation: The incubation is performed at a controlled temperature for a set period.
-
Measurement: The uptake of the fluorescent substrate is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of substrate uptake, is calculated from the concentration-response curves.
In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Experiments
Objective: To assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA receptor-mediated fEPSPs in rat hippocampal slices.
Methodology: Electrophysiological recordings from brain slices.[5]
Protocol:
-
Slice Preparation: Transverse slices of the rat hippocampus are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus following stimulation of the Schaffer collateral pathway.
-
Isolation of NMDAR-fEPSP: The NMDA receptor-mediated component of the fEPSP is isolated by pharmacologically blocking AMPA and GABA receptors.
-
Drug Application: After establishing a stable baseline NMDAR-fEPSP, test compounds are bath-applied at known concentrations.
-
Data Acquisition and Analysis: The amplitude and area of the NMDAR-fEPSP are recorded and analyzed to determine the extent of inhibition by the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway affected by this compound derivatives and the general workflow of the key experimental procedures.
Caption: NMDA Receptor Antagonism by this compound Derivatives.
Caption: General Experimental Workflow for SAR Studies.
Discussion and Conclusion
The structure-activity relationships of this compound derivatives are primarily dictated by the substitution pattern on the methoxyphenyl ring. The position of the methoxy group significantly influences the affinity for the NMDA receptor, with the 3-position generally conferring the highest potency among the tested isomers. While the primary target is the NMDA receptor, off-target interactions with monoamine transporters, particularly DAT and NET, may contribute to the overall pharmacological profile of these compounds. The lack of significant affinity for the serotonin transporter is a notable characteristic.
This guide provides a foundational understanding of the SAR of this compound derivatives, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear overview of the underlying molecular mechanisms and the scientific process used to investigate them. Further research into a broader range of structural modifications is necessary to fully delineate the therapeutic and toxicological potential of this class of compounds. This information is critical for the development of novel therapeutic agents targeting the glutamatergic system and for informing public health and regulatory responses to the emergence of new psychoactive substances.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of a Neuroprotectant: A Technical History of Methoxphenidine's Origins
A Whitepaper on the Preclinical Development of a Novel Diarylethylamine for Neurotoxic Injury
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxphenidine (MXP), a diarylethylamine that later gained notoriety as a designer drug, originated from a focused pharmaceutical research program aimed at mitigating neurotoxic injury. This technical guide delves into the historical context of its development, detailing the preclinical evidence that pointed towards its potential as a neuroprotective agent. The primary mechanism of action, N-methyl-D-aspartate (NMDA) receptor antagonism, is explored through a review of foundational radioligand binding studies and electrophysiological assays. This document compiles and presents the available quantitative data, outlines the key experimental protocols of the era, and provides visualizations of the underlying signaling pathways and experimental workflows, offering a comprehensive resource for researchers in neuropharmacology and drug discovery.
Introduction: The Quest for Neuroprotection in an Era of Excitotoxicity
The late 1980s marked a pivotal period in neuroscience, with a burgeoning understanding of the role of excitatory amino acids (EAAs) in the pathophysiology of neuronal damage following ischemic events such as stroke and cardiac arrest. The concept of "excitotoxicity," wherein excessive stimulation of EAA receptors leads to neuronal death, became a central tenet of neuropharmacological research. This understanding spurred a concerted effort within the pharmaceutical industry to identify and develop antagonists of these receptors as a therapeutic strategy to limit brain damage during periods of anoxia or ischemia.
It was within this scientific landscape that G.D. Searle & Co. initiated a research program to investigate novel compounds for the treatment of neurotoxic injury. Their work culminated in a 1989 patent that introduced a series of 1,2-diarylethylamines, a class of compounds that included the chemical scaffold of what would later be known as this compound.[1][2][3][4][5] This whitepaper revisits the origins of this compound, focusing on the scientific rationale and the preclinical data that supported its initial development as a potential neuroprotectant.
The Patented Genesis: 1,2-Diarylethylamines for Neurotoxic Injury
In 1989, a European patent application (EP 0346791 B1) was filed by G.D. Searle & Co., detailing the synthesis and potential therapeutic use of a novel class of 1,2-diarylethylamines for the treatment of neurotoxic injury.[1][6] The patent explicitly states the invention relates to "compounds, compositions and methods for neuroprotective purposes such as controlling brain damage which occurs during periods of anoxia or ischemia associated with stroke, cardiac arrest or perinatal asphyxia."[1]
The core of the invention was the hypothesis that these compounds act as antagonists at major neuronal excitatory amino acid receptor sites, thereby inhibiting the cascade of events leading to excitotoxic cell death.[1] Among the compounds described was 1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine, now known as this compound (MXP).
Synthesis of this compound
The synthesis of this compound, as described in the patent and later publications, follows a classical synthetic route for 1,2-diarylethylamines. A general representation of this synthesis is outlined below.
References
- 1. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Survival Signaling Pathways Activated by NMDA Receptors: Ingenta Connect [ingentaconnect.com]
Methodological & Application
Application Note: Achiral LC-MS/MS Method for the Quantification of Methoxphenidine in Rat Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxphenidine (MXP) is a dissociative anesthetic of the diarylethylamine class, which has gained attention as a novel psychoactive substance (NPS). Due to its increasing prevalence and potential for abuse, robust and reliable analytical methods are required for its detection and quantification in biological matrices. This is critical for pharmacokinetic, toxicological, and forensic investigations.
This application note describes a validated achiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the rapid and sensitive quantification of racemic this compound and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP), in rat serum. The method utilizes a simple protein precipitation step for sample preparation, followed by a fast chromatographic separation, making it suitable for high-throughput analysis.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound (MXP) hydrochloride reference standard
-
O-desmethyl-methoxphenidine (dmMXP) reference standard
-
Normethoxetamine-d3 (Internal Standard, IS) or other suitable deuterated analog
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Blank, drug-free rat serum
Instrumentation
-
Liquid Chromatography: A UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
A simple and efficient protein precipitation protocol is used for the extraction of MXP and dmMXP from rat serum.[1][2]
-
Allow rat serum samples to thaw completely at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of rat serum sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of Internal Standard working solution (e.g., normethoxetamine-d3 at 100 ng/mL).
-
Add 150 µL of precipitation solution (0.1% formic acid in acetonitrile).
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Preparation of Standards and Controls
-
Stock Solutions: Prepare individual stock solutions of MXP, dmMXP, and the IS in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working solutions into blank rat serum to prepare CC standards and QC samples at low, medium, and high concentrations.
Data Presentation
LC-MS/MS Method Parameters
The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of the analytes. The total run time for the method is 4.8 minutes.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC Column | Poroshell 120 Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | (Example) 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.6-4.8 min, 10% B |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | Acquisition Mode | Multiple Reaction Monitoring (MRM)[2] | | Ion Source Temp. | 550°C | | IonSpray Voltage | 5500 V | | Curtain Gas | 20 psi | | MRM Transitions | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | | this compound (MXP) | 296.2 | 121.1 (Quantifier) | | | | 296.2 | 191.1 (Qualifier) | | | O-desmethyl-MXP | 282.2 | 107.1 (Quantifier) | | | | 282.2 | 177.1 (Qualifier) | | | Normethoxetamine-d3 (IS) | 251.2 | 149.1 |
Method Validation Summary
The method was fully validated according to the European Medicines Agency (EMA) guidelines.[1][2] The results demonstrate that the assay is accurate, precise, and suitable for its intended purpose.
Table 3: Method Performance and Validation Data in Rat Serum
| Parameter | This compound (MXP) | O-desmethyl-MXP (dmMXP) |
|---|---|---|
| Linearity Range | 1.00 - 400 ng/mL[1][2] | 1.00 - 400 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL[1][2] | 1.00 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Recovery | Consistent and reproducible | Consistent and reproducible |
Conclusion
The described achiral LC-MS/MS method provides a simple, rapid, and sensitive approach for the simultaneous quantification of this compound and its main metabolite, O-desmethyl-methoxphenidine, in rat serum. The sample preparation is straightforward, utilizing a protein precipitation technique that is amenable to high-throughput workflows.[1][2] With a total chromatographic run time of 4.8 minutes, the method is highly efficient.[1][2] The validation data confirms that the method is reliable, accurate, and precise, making it a valuable tool for preclinical pharmacokinetic and toxicology studies involving this compound.
References
Chiral SFC-MS Methods for Enantioselective Analysis of Methoxphenidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective analysis of Methoxphenidine (MXP) and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP), using chiral Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). These methods are crucial for understanding the pharmacokinetic and pharmacodynamic properties of individual enantiomers, which may exhibit different physiological effects and toxicities.
Introduction
This compound is a dissociative anesthetic and a new psychoactive substance (NPS) with a chiral center, meaning it exists as two enantiomers.[1][2][3] The analysis of individual enantiomers is critical as they can differ significantly in their pharmacological and toxicological profiles.[3] Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over traditional high-performance liquid chromatography (HPLC) such as faster analysis times, reduced organic solvent consumption, and unique selectivity.[2][3][4][5] When coupled with mass spectrometry (MS), SFC provides a highly sensitive and selective method for the quantification of enantiomers in complex biological matrices.[1][5]
Quantitative Data Summary
The following tables summarize the quantitative data from a validated chiral SFC-MS method for the analysis of this compound enantiomers in rat serum and brain samples.[1][6]
Table 1: Linearity and Limits of Quantification (LOQ) for this compound (MXP) Enantiomers [1][6]
| Analyte | Matrix | Linear Range | LOQ |
| (R,S)-MXP | Serum | up to 1000 ng/mL | 12.5 ng/mL |
| (R,S)-MXP | Brain | up to 7200 ng/g | 30.0 ng/g |
| (R,S)-dmMXP | Serum | - | 25.0 ng/mL |
| (R,S)-dmMXP | Brain | - | 60.0 ng/g |
Note: The chiral SFC-MS method was noted to have a higher lower limit of quantification, which did not allow for the enantioselective quantification of the dmMXP metabolite in the cited study.[1][6]
Table 2: Chromatographic Parameters for Chiral SFC-MS Method [1]
| Parameter | Value |
| Total Run Time | 15 min |
| Chiral Stationary Phase | Alcyon Amylose-SA |
Experimental Protocols
This section details the methodologies for sample preparation and chiral SFC-MS analysis of this compound enantiomers.
Sample Preparation
1. Serum Samples: Protein Precipitation [1][6]
-
To 100 µL of serum, add 300 µL of acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for SFC-MS analysis.
2. Brain Tissue: Salting-Out Assisted Liquid-Liquid Extraction [1][6]
-
Homogenize brain tissue in a suitable buffer.
-
To a specific amount of homogenate, add an appropriate volume of acetonitrile for protein precipitation.
-
Add a salting-out agent (e.g., magnesium sulfate).
-
Vortex vigorously.
-
Centrifuge to separate the layers.
-
Collect the upper organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for SFC-MS analysis.
Chiral SFC-MS Analysis
This protocol is based on a validated method for the enantioselective quantification of MXP.[1]
Instrumentation:
-
Supercritical Fluid Chromatograph (e.g., Waters Acquity UPC²)[7]
-
Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol, ethanol, or propan-2-ol) with a basic additive (e.g., diethylamine (B46881) or isopropylamine).[2][3]
-
Flow Rate: To be optimized for the specific column and system.
-
Back Pressure: To be maintained to ensure supercritical conditions.
-
Column Temperature: To be optimized for enantioselectivity.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing pure standards of MXP and dmMXP.
-
Source Parameters (e.g., Capillary Voltage, Source Temperature): To be optimized for maximum signal intensity.
Method Development and Optimization Workflow
The development of a robust chiral SFC-MS method involves a systematic approach to optimize the separation of enantiomers and ensure sensitivity and selectivity.
Caption: Workflow for Chiral SFC-MS Method Development.
Chiral Stationary Phase Selection Logic
The choice of the chiral stationary phase (CSP) is the most critical step in developing a successful enantioselective separation. Polysaccharide-based CSPs are widely used and have proven effective for this compound.[2][3][5]
Caption: Decision pathway for chiral stationary phase selection.
References
- 1. Achiral LC-MS/MS and chiral SFC-MS methods for quantification of this compound and O-desmethyl-methoxphenidine metabolite in rat serum and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structural spectroscopic study of dissociative anaesthetic this compound - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06126K [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Using Rodent Models for Methoxphenidine-Induced Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive deficits. The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder. Methoxphenidine (MXP), a dissociative anesthetic of the diarylethylamine class, is a non-competitive antagonist of the NMDA receptor. In rodent models, MXP administration induces a spectrum of behavioral and neurochemical alterations that mimic the symptoms of schizophrenia, making it a valuable pharmacological tool for studying the underlying neurobiology of the disease and for the preclinical evaluation of novel antipsychotic agents.
These application notes provide a comprehensive overview of the use of MXP to model schizophrenia in rodents, including detailed experimental protocols, expected quantitative data, and the underlying signaling pathways.
Mechanism of Action: NMDA Receptor Hypofunction
This compound's primary mechanism of action is the blockade of NMDA receptors, a subtype of ionotropic glutamate receptors. This blockade disrupts normal glutamatergic neurotransmission, leading to downstream effects on other neurotransmitter systems, most notably the dopamine (B1211576) system. The disruption of the hippocampal-prefrontal cortex pathway is a key consequence of NMDA receptor hypofunction and is strongly implicated in the cognitive and negative symptoms of schizophrenia.[1]
Data Presentation
The following tables summarize the expected quantitative outcomes from behavioral and neurochemical experiments using MXP in rodent models.
Table 1: Behavioral Effects of this compound (MXP) in Rodents
| Behavioral Test | Species | Dose (mg/kg, s.c.) | Key Parameter | Expected Outcome | Citation(s) |
| Positive Symptom Models | |||||
| Open Field Test | Rat | 10-20 | Total Distance Traveled | Increase (Hyperlocomotion) | [2] |
| Rat | 40 | Total Distance Traveled | Decrease (Sedative effects) | [2] | |
| Prepulse Inhibition (PPI) | Rat | 10-40 | % PPI | Significant Decrease | [2] |
| Negative Symptom Models | |||||
| Social Interaction Test | Mouse | Not Specified | Time Spent in Interaction Zone | Decrease (Social Withdrawal) | [1] |
| Elevated Plus Maze | Mouse | Not Specified | Time Spent in Open Arms | Decrease (Anxiety-like behavior) | [1] |
| Cognitive Deficit Models | |||||
| Novel Object Recognition | Mouse | Not Specified | Discrimination Index | Decrease (Impaired recognition memory) | [1] |
Table 2: Neurochemical Effects of this compound (MXP) and Other NMDA Antagonists
| Brain Region | Neurochemical Marker | Species | NMDA Antagonist (Dose) | Method | Expected Outcome | Citation(s) |
| Dopaminergic System | ||||||
| Nucleus Accumbens | Extracellular Dopamine | Rat | PCP (20 µg, local injection) | Microdialysis | Significant Increase | [3] |
| Striatum | DOPAC/DA Ratio | Rat | Not Specified | HPLC | Increase | [4] |
| Glutamatergic System & Downstream Effectors | ||||||
| Prefrontal Cortex | BDNF Protein Levels | Rat | Ketamine (chronic) | ELISA | Decrease | [1] |
| Hippocampus | BDNF Protein Levels | Rat | Ketamine (chronic) | ELISA | Decrease | [1] |
| Amygdala | pCREB/CREB Ratio | Rat | AP5 (NMDA antagonist) | Immunohistochemistry | Decrease | [3] |
Table 3: Reversal of NMDA Antagonist-Induced Deficits by Antipsychotics
| Behavioral Deficit | Species | NMDA Antagonist | Antipsychotic (Dose) | % Reversal / Effect | Citation(s) |
| Hyperlocomotion | Rat | PCP (3.2 mg/kg, s.c.) | Haloperidol (0.05 mg/kg, s.c.) | Significant reduction in photobeam breaks | [5] |
| PPI Deficit | Mouse | Ketamine | Clozapine (B1669256) (0.3 mg/kg) | Reversal of KET-induced deficit | [6] |
| Cognitive Deficits (ASST) | Mouse | Ketamine | Clozapine (0.3 mg/kg) | Reversal of KET-induced deficits | [2][6] |
| Social Behavior Deficit | Mouse | PCP (chronic) | Clozapine (10 mg/kg/day) | Attenuation of deficit | [7] |
| Social Behavior Deficit | Mouse | PCP (chronic) | Haloperidol | No effect | [7] |
Experimental Protocols
Open Field Test (for Positive Symptoms - Hyperlocomotion)
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Apparatus:
-
A square arena (e.g., 40 x 40 x 40 cm for mice) made of a non-reflective material.
-
An overhead video camera connected to a tracking software (e.g., Any-maze, EthoVision).
Procedure:
-
Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Administer MXP (e.g., 10-40 mg/kg, s.c.) or vehicle to the animals.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.
Parameters to Measure:
-
Total distance traveled (cm)
-
Time spent in the center zone vs. periphery
-
Rearing frequency
Prepulse Inhibition (PPI) of Acoustic Startle (for Sensorimotor Gating Deficits)
Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.
Apparatus:
-
A startle response system with a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to detect the animal's startle response.
Procedure:
-
Habituate the animal to the startle chamber for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 74, 78, or 82 dB for 20 ms) presented 100 ms (B15284909) before the pulse stimulus.
-
No-stimulus trials: Background noise only.
-
-
Trials are presented in a pseudorandom order.
Calculation:
-
% PPI = 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ]
Novel Object Recognition (NOR) Test (for Cognitive Deficits)
Objective: To assess recognition memory, a form of cognitive function impaired in schizophrenia.
Apparatus:
-
An open field arena.
-
Two sets of identical objects (e.g., small plastic toys of similar size but different shapes and colors).
-
One novel object, distinct from the familiar objects.
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training/Familiarization Phase: Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
Calculation:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
Social Interaction Test (for Negative Symptoms)
Objective: To measure social withdrawal, a core negative symptom of schizophrenia.
Apparatus:
-
A three-chambered social interaction arena. The side chambers contain small wire cages.
Procedure:
-
Habituation Phase: The test animal is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.
-
Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber. An empty wire cage is placed in the other side chamber. The test animal is placed in the center chamber and allowed to explore all three chambers for 10 minutes.
Parameters to Measure:
-
Time spent in each chamber.
-
Time spent sniffing each wire cage.
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Cascade
Caption: MXP blocks NMDA receptors, leading to downstream effects on dopamine and intracellular signaling, culminating in schizophrenia-like behaviors.
Experimental Workflow for Preclinical Antipsychotic Testing
Caption: A typical workflow for evaluating the efficacy of antipsychotic drugs in the MXP-induced rodent model of schizophrenia.
Logical Relationship: Validity of the MXP Model
Caption: The MXP model of schizophrenia fulfills key criteria for face, construct, and predictive validity, making it a robust preclinical tool.
References
- 1. scielo.br [scielo.br]
- 2. Effect of clozapine on ketamine-induced deficits in attentional set shift task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phencyclidine (PCP) injected in the nucleus accumbens increases extracellular dopamine and serotonin as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversal of scopolamine-induced disruption of prepulse inhibition by clozapine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of clozapine on ketamine-induced deficits in attentional set shift task in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Haloperidol-induced changes in neuronal activity in the striatum of the freely moving rat [frontiersin.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Methoxphenidine Using Human Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxphenidine (MXP) is a dissociative anesthetic and a novel psychoactive substance (NPS) that is a structural analog of diphenidine. As an N-methyl-D-aspartate (NMDA) receptor antagonist, MXP has been investigated for its cytotoxic effects on various human cell lines.[1] Understanding the in vitro cytotoxicity of MXP is crucial for assessing its potential harm and for the development of therapeutic strategies in cases of overdose. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in human cell lines, based on established methodologies.
Data Presentation
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in different human cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for further mechanistic studies.
| Cell Line | Cell Type | IC50 of MXP (μM) |
| SH-SY5Y | Human Neuroblastoma | 97.94 ± 3.64 |
| 5637 | Human Urinary Bladder Carcinoma | 101.73 ± 2.81 |
| HepG2 | Human Liver Carcinoma | Data not available |
| A549 | Human Lung Carcinoma | Data not available |
| MRC-5 | Human Lung Fibroblast | Data not available |
| HMC-3 | Human Microglia | Data not available |
Experimental Protocols
Cell Viability Assessment using WST-1 Assay
The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to formazan (B1609692) by cellular mitochondrial dehydrogenases, which is only active in viable cells. The amount of formazan dye produced is directly proportional to the number of living cells.
Materials:
-
Human cell lines (e.g., SH-SY5Y, 5637, HepG2, A549, MRC-5, HMC-3)
-
Complete cell culture medium
-
This compound (MXP) hydrochloride
-
WST-1 reagent
-
96-well microplates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 16-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of MXP in a suitable solvent (e.g., sterile water or DMSO) and then prepare serial dilutions in complete culture medium to achieve final concentrations ranging from 0 to 1 mM.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing the different concentrations of MXP.
-
Include wells with medium only (blank) and cells with medium but no MXP (vehicle control).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Gently shake the plate for 1 minute on an orbital shaker.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each MXP concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the MXP concentration to determine the IC50 value.
-
Assessment of Apoptosis and Necrosis by Fluorescence Microscopy
This assay distinguishes between healthy, apoptotic, and necrotic cells using a combination of fluorescent dyes. Apopxin Green Indicator binds to phosphatidylserine (B164497) (PS) on the outer leaflet of the cell membrane of apoptotic cells (green fluorescence). 7-Aminoactinomycin D (7-AAD) is a membrane-impermeable DNA dye that stains the nuclei of necrotic or late-stage apoptotic cells (red fluorescence). CytoCalcein Violet 450 is a cell-permeable dye that stains the cytoplasm of healthy cells (blue fluorescence).
Materials:
-
Human cell lines (e.g., SH-SY5Y, 5637)
-
Complete cell culture medium
-
This compound (MXP) hydrochloride
-
Apoptosis/Necrosis Assay Kit (containing Apopxin Green Indicator, 7-AAD, and CytoCalcein Violet 450)
-
Assay Buffer
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microscope with appropriate filters (FITC, Texas Red, and DAPI/Violet)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled, clear-bottom plate and treat with various concentrations of MXP (e.g., 0-500 µM) for 72 hours as described in the WST-1 protocol.
-
-
Staining:
-
After the treatment period, carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of Assay Buffer.
-
Prepare the staining solution by adding the Apopxin Green Indicator, 7-AAD, and CytoCalcein Violet 450 to the Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[2]
-
-
Imaging:
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
Observe the cells under a fluorescence microscope.
-
Healthy cells: Blue fluorescence (Ex/Em = 405/450 nm)
-
Apoptotic cells: Green fluorescence (Ex/Em = 490/525 nm)
-
Necrotic/Late Apoptotic cells: Red fluorescence (Ex/Em = 550/650 nm)
-
-
-
Data Analysis:
-
Capture images from multiple fields for each condition.
-
Quantify the number of healthy, apoptotic, and necrotic cells in each image.
-
Express the results as the percentage of apoptotic and necrotic cells relative to the total number of cells.
-
Visualization of Workflows and Signaling Pathways
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Proposed pathway of MXP-induced apoptosis.
Discussion of Signaling Pathways
This compound primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. Blockade of NMDA receptors can disrupt neuronal calcium homeostasis, which is a critical factor in cell survival.[3][4] While excessive NMDA receptor activation leads to excitotoxicity, their blockade can also trigger apoptosis, particularly in developing neurons.[3]
The proposed signaling pathway for MXP-induced apoptosis involves the following steps:
-
NMDA Receptor Antagonism: MXP binds to and blocks the NMDA receptor, inhibiting the influx of calcium ions (Ca2+) into the cell.[1]
-
Mitochondrial Dysfunction: A sustained decrease in intracellular calcium can lead to mitochondrial dysfunction.[5] This can involve depolarization of the mitochondrial membrane potential and the release of pro-apoptotic factors.
-
Caspase Activation: The disruption of mitochondrial integrity can lead to the activation of the intrinsic apoptotic pathway. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[4]
-
AIF Release: In some models of NMDA receptor antagonist-induced cell death, Apoptosis-Inducing Factor (AIF) is released from the mitochondria and translocates to the nucleus, where it contributes to chromatin condensation and DNA fragmentation in a caspase-independent manner.[6]
-
Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, membrane blebbing, and DNA fragmentation.[4]
The observation that MXP induces both apoptosis and necrosis suggests that at higher concentrations or in certain cell types, the cellular damage may be too severe for the ordered process of apoptosis, leading to necrotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749) | Abcam [abcam.com]
- 3. N-Methyl-D-aspartate receptor blockade induces neuronal apoptosis in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptotic cell death and caspase-3 activation induced by N-methyl-D-aspartate receptor antagonists and their prevention by insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Apoptosis-Inducing Factor Substitutes for Caspase Executioners in NMDA-Triggered Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for Dissolving Methoxphenidine Hydrochloride for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Methoxphenidine (MXP) hydrochloride for various routes of administration in in vivo research. The following information is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all applicable safety guidelines and institutional animal care and use committee (IACUC) protocols is mandatory.
Introduction
This compound (1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine), also known as MXP, is a dissociative anesthetic of the diarylethylamine class.[1] As with other arylcyclohexylamines, it is investigated for its effects on the N-methyl-D-aspartate (NMDA) receptor.[1] Proper preparation of dosing solutions is critical for the accuracy and reproducibility of in vivo studies. This compound is typically available as a hydrochloride salt, which influences its solubility characteristics.
Physicochemical Properties and Solubility
This compound hydrochloride is a crystalline solid.[2] Its solubility in common laboratory vehicles is a key consideration for the preparation of dosing solutions.
| Vehicle | Solubility | Reference |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | [2] |
| Dimethylformamide (DMF) | 50 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [2] |
| Ethanol (B145695) | 30 mg/mL | [2] |
| Water with 5% Tween-80 | Sufficient for subcutaneous injection | [3] |
Note: While DMF, DMSO, and ethanol exhibit high solubility for MXP HCl, their use in in vivo studies, particularly for parenteral routes, should be carefully considered due to potential toxicity. Dilution with a physiological vehicle is often required.
Experimental Protocols
The following protocols detail the preparation of this compound hydrochloride solutions for subcutaneous, intravenous, and oral administration.
Protocol 1: Subcutaneous Administration
This protocol is based on a published study investigating the effects of this compound in rats.[3]
Vehicle: Sterile Water for Injection with 5% Tween-80
Materials:
-
This compound hydrochloride powder
-
Tween-80 (Polysorbate 80)
-
Sterile vials
-
Sterile magnetic stir bar and stir plate (optional)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: In a sterile vial, add 50 µL of Tween-80 to 950 µL of Sterile Water for Injection to create a 5% Tween-80 solution. Mix thoroughly using a vortex mixer.
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the powder to the vehicle.
-
Vortex the mixture vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but the stability of the compound under these conditions should be verified.
-
-
Sterilization:
-
Final Concentration and Dosing:
-
The final concentration should be calculated based on the desired dose and an injection volume of 1 ml/kg.[3]
-
Administer the solution subcutaneously to the test subject.
-
Protocol 2: Intravenous Administration
This protocol is based on common practices for intravenous self-administration studies in rodents.[12][13][14]
Vehicle: Sterile 0.9% Saline (Sodium Chloride) Solution
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% Sodium Chloride for Injection, USP
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles for infusion
Procedure:
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the powder to the sterile 0.9% saline solution in a sterile vial.
-
Vortex the mixture until the powder is completely dissolved.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter.
-
Filter the solution into a sterile container suitable for intravenous infusion.
-
-
Final Concentration and Dosing:
-
The final concentration will depend on the specific experimental design (e.g., bolus injection or continuous infusion). For self-administration studies, concentrations are typically prepared to deliver a specific dose per infusion.[12]
-
Administer the solution intravenously.
-
Protocol 3: Oral Gavage Administration
This protocol provides a general method for preparing this compound hydrochloride for oral administration in rodents, with options to improve palatability.[15][16][17][18][19]
Vehicle Options:
-
Sterile Water for Injection
-
10% Sucrose (B13894) solution in sterile water (to improve palatability)[15]
-
0.5% Methylcellulose (B11928114) in sterile water (for suspensions if solubility is an issue at high concentrations)
Materials:
-
This compound hydrochloride powder
-
Selected vehicle
-
Sterile vials or tubes
-
Vortex mixer or sonicator
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
Procedure:
-
Vehicle Preparation (if using sucrose or methylcellulose):
-
For 10% Sucrose: Dissolve 1 g of sucrose in 10 mL of sterile water.
-
For 0.5% Methylcellulose: Slowly add 50 mg of methylcellulose to 10 mL of sterile water while stirring to avoid clumping.
-
-
Dissolution:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the powder to the chosen vehicle.
-
Vortex or sonicate until the powder is fully dissolved or a homogenous suspension is formed.
-
-
Final Concentration and Dosing:
-
The final concentration should be calculated based on the desired dose and the appropriate gavage volume for the species and weight of the animal (typically 5-10 mL/kg for rodents).
-
Administer the solution using a proper oral gavage technique.
-
Experimental Workflows
References
- 1. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterile Water / Products / American Regent [americanregent.com]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. DailyMed - STERILE WATER- water injection [dailymed.nlm.nih.gov]
- 6. Sterile Water for Injection USP, 500 mL [bbraunusa.com]
- 7. Sterile Water for Injection, USP [dailymed.nlm.nih.gov]
- 8. 滅菌フィルター [sigmaaldrich.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. EP0514493B1 - FILTER STERILIZATION FOR PRODUCTION OF COLLOIDAL, SUPERPARAMAGNETIC MR CONTRAST AGENTS and the use thereof - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous intravenous infusion in the unrestrained rat--procedures and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method for chronic intravenous infusion in freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nal.usda.gov [nal.usda.gov]
- 19. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
Gas chromatography-mass spectrometry (GC-MS) for detecting Methoxphenidine isomers
Introduction
Methoxphenidine (MXP), a diarylethylamine derivative, has emerged as a novel psychoactive substance (NPS). It exists as three positional isomers: 2-Methoxphenidine (2-MXP), 3-Methoxphenidine (3-MXP), and 4-Methoxphenidine (4-MXP). The differentiation of these isomers is a significant challenge in forensic and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of such substances.[1][2][3] This application note provides a detailed protocol for the detection and differentiation of this compound isomers using GC-MS, intended for researchers, scientists, and drug development professionals.
The analytical challenge lies in the structural similarity of the isomers, which can result in similar chromatographic behavior and mass spectra.[2][3] However, with optimized chromatographic conditions and careful examination of fragmentation patterns, reliable differentiation is achievable.[1][2] This document outlines the necessary sample preparation, instrumentation, and data analysis steps to successfully identify and quantify 2-MXP, 3-MXP, and 4-MXP.
Experimental Protocols
Sample Preparation (Seized Powders)
This protocol is adapted from the SWGDRUG monograph for this compound and is suitable for the analysis of seized powder samples.[4]
Reagents and Materials:
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials with inserts
Procedure:
-
Accurately weigh approximately 1 mg of the seized powder sample.
-
Dissolve the sample in 1 mL of methanol in a clean glass vial.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample at 3000 rpm for 5 minutes to pellet any insoluble materials.
-
Carefully transfer the supernatant to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are based on a validated method for the analysis of this compound and provide a solid starting point for method development and validation.[4]
Instrumentation:
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent
-
Autosampler
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Split/Splitless injector
-
Injector Temperature: 280 °C
-
Split Ratio: 25:1
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 20 °C/min to 300 °C
-
Final hold: 300 °C for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 40-550
-
Solvent Delay: 3 minutes
Data Presentation
Successful separation and quantification of the this compound isomers are critical. The following table summarizes expected retention times and key quantitative data from a validated method. Laboratories should perform their own validation studies to determine in-house limits of detection (LOD) and quantification (LOQ).
| Analyte | Expected Retention Time (min) | Key Diagnostic Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| 2-Methoxphenidine (2-MXP) | 10.85[4] | 295, 204, 121, 91 | To be determined | To be determined |
| 3-Methoxphenidine (3-MXP) | To be determined | 295, 204, 121, 91 | To be determined | To be determined |
| 4-Methoxphenidine (4-MXP) | To be determined | 295, 204, 121, 91 | To be determined | To be determined |
Note: Retention times are dependent on the specific instrument and column used and should be confirmed with certified reference materials. LOD and LOQ values are indicative and require experimental determination as part of method validation.
Isomer Differentiation
Chromatographic Separation
The primary means of differentiating the isomers is through chromatographic separation. While baseline separation can be challenging, the use of a DB-5ms column with the specified temperature program should allow for the resolution of the three isomers. It is expected that the elution order will be influenced by the position of the methoxy (B1213986) group on the phenyl ring. The exact retention times for 3-MXP and 4-MXP should be established using certified reference standards during method development.
Mass Spectral Fragmentation
The electron ionization mass spectra of the three isomers are expected to be very similar due to their identical elemental composition and core structure. However, subtle differences in the relative abundance of certain fragment ions can be used for confirmation.
The mass spectrum of 2-Methoxphenidine is characterized by a molecular ion peak at m/z 295. Key fragment ions include:
-
m/z 204: Resulting from the loss of the piperidine (B6355638) ring.
-
m/z 121: Corresponding to the methoxy-tropylium ion.
-
m/z 91: The tropylium (B1234903) ion, formed from the benzyl (B1604629) group.
For 3-MXP and 4-MXP , the same key fragment ions are expected. Differentiation will likely rely on the relative intensities of these ions. For example, the relative abundance of the m/z 121 ion compared to the m/z 91 ion may differ between the isomers due to the influence of the methoxy group's position on the fragmentation pathway.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound isomers in seized materials.
Caption: GC-MS workflow for this compound isomer analysis.
Logical Relationship of this compound Isomers
The following diagram illustrates the structural relationship between the three positional isomers of this compound.
Caption: Structural relationship of this compound isomers.
References
High-performance liquid chromatography (HPLC) for the separation of Methoxphenidine regioisomers
An effective High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methoxphenidine (MXP) regioisomers is critical for forensic laboratories, researchers, and drug development professionals. This compound, a dissociative anesthetic and novel psychoactive substance (NPS), exists as three positional isomers: 2-Methoxydiphenidine (2-MXP), 3-Methoxydiphenidine (3-MXP), and 4-Methoxydiphenidine (4-MXP).[1] These regioisomers may exhibit different pharmacological and toxicological profiles, making their unambiguous identification essential.[2]
This application note details a validated HPLC-DAD method for the rapid and efficient separation of these three isomers, adapted from established forensic chemistry research.[3][4] The method's success hinges on optimizing the mobile phase and stationary phase interactions to achieve baseline resolution.[5][6]
Application Note: HPLC Separation of this compound Regioisomers
Introduction
This compound (MXP) is a diarylethylamine derivative that has emerged as a "research chemical" on the illicit drug market.[7] A significant analytical challenge in the forensic identification of MXP is the presence of its positional isomers (2-MXP, 3-MXP, and 4-MXP), which may be present in seized samples.[1] Due to the potential for varying psychoactive effects and toxicities, a reliable analytical method to differentiate and quantify these regioisomers is imperative. This document provides a detailed protocol for the separation of 2-, 3-, and 4-MXP using reversed-phase HPLC with Diode Array Detection (DAD), enabling accurate identification based on retention time and UV spectral data.[3][4]
Key Chromatographic Parameters
The critical factor in separating MXP regioisomers is the manipulation of the chromatographic conditions, particularly the mobile phase pH.[6] Studies have shown that at low pH, the isomers exhibit poor retention and separation.[5] In contrast, at intermediate pH, a synergistic effect between electrostatic and hydrophobic retention mechanisms provides enhanced separation.[6] The method detailed below utilizes a buffered mobile phase to ensure robust and reproducible separation.
Experimental Protocols
1. Instrumentation and Consumables
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: Phenomenex Gemini C18 column (150 mm x 2 mm, 5 µm) protected by a suitable guard column.[3] Alternative columns like ACE C18 or Poroshell 120 phenyl-hexyl can also be used.[5][8]
-
Data Acquisition: Chromatography data station software (e.g., Agilent ChemStation).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.22 µm PTFE or nylon.
2. Reagents and Chemicals
-
Solvents: HPLC-grade acetonitrile (B52724) and methanol (B129727).
-
Water: Deionized water (18.2 MΩ·cm).
-
Buffer: Triethylammonium phosphate (B84403) (TEAP) buffer, 25 mM.[2][3]
-
Standards: Certified reference materials for 2-MXP, 3-MXP, and 4-MXP.
3. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each regioisomer standard and dissolve in 10 mL of methanol in separate Class A volumetric flasks.
-
Working Standard Mixture (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture to cover the desired concentration range (e.g., 0.1 µg/mL to 5 µg/mL).
4. Sample Preparation (for Solid Seized Samples)
-
Homogenize the seized material (e.g., powder or tablet).
-
Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.
-
Add methanol to dissolve the sample, sonicate for 10 minutes, and dilute to volume with methanol.
-
Filter the resulting solution through a 0.22 µm syringe filter into an HPLC vial prior to analysis.
5. HPLC-DAD Operating Conditions
| Parameter | Value |
| Column | Phenomenex Gemini C18 (150 mm x 2 mm, 5 µm) |
| Mobile Phase | Acetonitrile / 25 mM TEAP Buffer |
| Elution Mode | Isocratic: 30% Acetonitrile[2][4] |
| Flow Rate | 2.0 mL/min[2] |
| Column Temperature | 30 °C[3] |
| Injection Volume | 5 µL |
| DAD Wavelength | Monitoring at 229 nm, 272 nm, 276 nm, and 278 nm.[3][4] Full UV scan (200-400 nm) for peak purity and library matching. |
| Run Time | 10 minutes |
Data and Results
The described HPLC method provides a baseline separation of the three this compound regioisomers. The differentiation is achieved through a combination of unique retention times and distinct UV absorption maxima.
Table 1: Quantitative Data for MXP Regioisomer Separation
| Analyte | Retention Time (min)[3][4] | UV max (nm)[3][4] | LOD (mg/L)[2][4] | LOQ (mg/L)[2][4] |
| 3-Methoxphenidine (3-MXP) | 8.06 | 276 | N/A | N/A |
| 4-Methoxphenidine (4-MXP) | 8.08 | 229, 272 | N/A | N/A |
| 2-Methoxphenidine (2-MXP) | 8.44 | 278 | 0.05 | 0.10 |
| Note: LOD and LOQ values are reported for 2-MXP from a quantitative method; they are expected to be similar for the other isomers under the same conditions. |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical principles governing the separation.
References
- 1. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) this compound (MXP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.tus.ie [research.tus.ie]
- 8. This compound, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
Application of X-ray Powder Diffraction (XRPD) for Identifying Impurities in Methoxphenidine Samples
Application Note and Protocol
Introduction
Methoxphenidine (MXP), a diarylethylamine derivative, is a dissociative anesthetic that has been identified as a new psychoactive substance (NPS). The purity of seized or synthesized MXP is a significant concern for forensic laboratories and in toxicological studies, as impurities can alter the pharmacological and toxicological profile of the substance. One notable case involved a street sample of this compound that exhibited markedly higher toxicity than its pure standard, likely due to the presence of an unusual bromo- and chloro-zincate complex as an impurity.[1][2][3] X-ray Powder Diffraction (XRPD) is a powerful, non-destructive analytical technique well-suited for the identification and quantification of crystalline impurities in pharmaceutical and illicitly produced samples.[4][5][6]
This application note provides a detailed protocol for the use of XRPD in identifying and characterizing crystalline impurities in this compound samples. It is intended for researchers, scientists, and drug development professionals.
Principle of XRPD
X-ray Powder Diffraction is a technique used to characterize the crystalline nature of materials. When a finely powdered crystalline sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattice planes. The angles and intensities of the diffracted X-rays are unique to a specific crystalline compound, creating a characteristic diffraction pattern, or "fingerprint."[7][8]
For a mixture of crystalline substances, the resulting XRPD pattern is a superposition of the individual patterns of each component. This allows for the identification of different crystalline phases (polymorphs, solvates) and the detection of crystalline impurities within a sample.[4][7] The intensity of the diffraction peaks is proportional to the amount of the crystalline phase present, enabling quantitative analysis.[5]
Potential Impurities in this compound
Impurities in MXP samples can arise from several sources, including the synthesis process, degradation, or deliberate adulteration. Understanding the synthesis route can help predict potential crystalline byproducts. Two described synthesis procedures for MXP isomers are a three-component approach and a method utilizing a Grignard reagent with a Weinreb amide intermediate.[8]
Potential crystalline impurities may include:
-
Inorganic salts: As observed in street samples, complex salts like bromo- and chloro-zincates can be present.[1][2][3]
-
Precursors and reagents: Unreacted starting materials or reagents from the synthesis.
-
Polymorphs and solvates: Different crystal forms or solvates of MXP can form during crystallization, which may have different physicochemical properties.[1][2][3]
-
Isomers: Positional isomers of MXP (e.g., 3-MXP, 4-MXP) could be present as impurities if the synthesis is not well-controlled.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality XRPD data and ensuring accurate impurity identification and quantification.
Protocol for Qualitative Analysis:
-
Sample Grinding: Gently grind the this compound sample using an agate mortar and pestle to a fine, uniform powder. This minimizes preferred orientation of the crystallites.
-
Sample Mounting: Back-load the powdered sample into a standard XRPD sample holder. Ensure the sample surface is flat and level with the surface of the holder. For very small sample amounts (as low as 10 mg), low-volume sample holders can be used.[3]
Protocol for Quantitative Analysis:
-
Standard Preparation: Prepare a series of calibration standards by mixing known amounts of a pure MXP reference standard with known amounts of the crystalline impurity of interest (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/w).
-
Homogenization: Thoroughly homogenize each standard mixture to ensure uniform distribution of the impurity.
-
Sample Mounting: Prepare the standards for XRPD analysis using the same procedure as for the test sample to ensure consistency.
XRPD Instrumentation and Data Collection
Instrumentation: A laboratory-grade X-ray powder diffractometer equipped with a copper (Cu) Kα X-ray source and a high-speed detector is suitable for this application.
Table 1: Suggested XRPD Instrument Parameters
| Parameter | Value |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40-45 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Step Size | 0.02° |
| Scan Speed/Time per Step | 1-5 seconds |
| Divergence Slit | 1/2° or 1° |
| Receiving Slit | 0.1-0.2 mm |
| Detector | Scintillation or solid-state detector |
Note: These parameters may need to be optimized depending on the instrument and the nature of the sample.
Data Analysis
Qualitative Analysis
-
Phase Identification: Compare the XRPD pattern of the MXP sample to a reference pattern of pure MXP. The presence of additional peaks indicates the presence of crystalline impurities.
-
Database Search: The diffraction patterns of unknown impurities can be compared against crystallographic databases (e.g., the Powder Diffraction File™ from the ICDF) to identify the impurity. In the case of the zincate complex in street MXP, its unique pattern allowed for its identification.[1][2]
Quantitative Analysis
-
Calibration Curve: For each prepared standard, integrate the area of a unique, well-resolved diffraction peak corresponding to the impurity. Plot the peak area against the known concentration of the impurity to generate a calibration curve.
-
Sample Quantification: Analyze the XRPD pattern of the unknown MXP sample under the same conditions as the standards. Integrate the area of the same impurity peak and use the calibration curve to determine the concentration of the impurity in the sample.
Table 2: Quantitative Data Summary (Hypothetical Example)
| Impurity Concentration (% w/w) | Integrated Peak Area (counts) |
| 0.1 | 500 |
| 0.5 | 2450 |
| 1.0 | 5100 |
| 2.0 | 10200 |
| 5.0 | 25500 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ for a crystalline impurity should be determined to validate the analytical method.
-
LOD: The lowest concentration of the impurity that can be reliably detected. For XRPD, this can be as low as 0.05%.[6]
-
LOQ: The lowest concentration of the impurity that can be quantitatively measured with acceptable precision and accuracy.
These can be determined by analyzing samples with very low, known concentrations of the impurity and assessing the signal-to-noise ratio of the characteristic peaks. A common approach is to define the LOD at a signal-to-noise ratio of 3:1 and the LOQ at 10:1.
Visualizations
Caption: Experimental workflow for XRPD analysis of this compound samples.
Caption: Logical diagram for the identification of crystalline impurities.
Conclusion
X-ray Powder Diffraction is a highly effective and reliable method for the identification and quantification of crystalline impurities in this compound samples. Its non-destructive nature and ability to provide a unique "fingerprint" for each crystalline compound make it an invaluable tool in forensic analysis, quality control, and research settings. By following the detailed protocols outlined in this application note, researchers can confidently assess the purity of MXP samples and identify potential adulterants or synthesis byproducts. The ability of XRPD to distinguish between different polymorphs and solvates further enhances its utility in characterizing the solid-state properties of this compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. icdd.com [icdd.com]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 5. Quantitative XRD - Detection of low amounts of crystalline impurities for pharmaceutical process control | Malvern Panalytical [malvernpanalytical.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. This compound, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Application Notes and Protocols for Liquid-Liquid Extraction of Methoxphenidine from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxphenidine (MXP) is a dissociative anesthetic of the diarylethylamine class that has gained popularity as a novel psychoactive substance (NPS). The accurate and reliable quantification of MXP in biological matrices is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique that offers high analyte recovery and clean extracts by partitioning the analyte of interest between two immiscible liquid phases. This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound from common biological matrices, including whole blood, urine, and oral fluid. The methodologies presented are synthesized from established analytical procedures for drugs of abuse and are intended to serve as a comprehensive guide for laboratory professionals.
Principle of Liquid-Liquid Extraction for this compound
This compound is a basic compound. The principle of its liquid-liquid extraction from biological samples relies on the adjustment of the sample's pH to suppress the ionization of the MXP molecule, thereby increasing its solubility in an organic solvent. At a basic pH, the amine group of this compound is deprotonated, rendering the molecule neutral and more lipophilic. This facilitates its transfer from the aqueous biological matrix into a non-polar organic solvent. Subsequent evaporation of the organic solvent concentrates the analyte, which can then be reconstituted in a suitable solvent for instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Whole Blood
This protocol is adapted from methodologies for the extraction of various drugs of abuse from whole blood and is suitable for subsequent LC-MS/MS analysis.
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
1 M Sodium Carbonate buffer (pH 9.5)
-
Methyl tert-butyl ether (MTBE) acidified with 0.1 M HCl
-
Reconstitution solvent: 0.1% formic acid in 10 mM aqueous ammonium (B1175870) acetate (B1210297) (pH 3.5) and 0.1% formic acid in acetonitrile (B52724) (88:12, v/v)
-
Centrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Pipette 200 µL of whole blood into a 2 mL centrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of the internal standard solution to the sample.
-
pH Adjustment: Add 200 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 10 seconds.
-
Extraction: Add 1.0 mL of acidified methyl tert-butyl ether (MTBE).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system for analysis.
Protocol 2: Liquid-Liquid Extraction of this compound from Urine
This protocol is designed for the extraction of MXP from urine samples for GC-MS analysis and includes a derivatization step to improve chromatographic performance.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Phosphate (B84403) buffer (pH 6)
-
Acetonitrile
-
n-Hexane
-
Anhydrous Epsom salt (Magnesium Sulfate)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or heating block
-
GC-MS system
Procedure:
-
Sample Preparation: To 1 mL of urine in a 15 mL centrifuge tube, add an appropriate amount of the internal standard.
-
Buffering: Add 1 mL of phosphate buffer (pH 6).
-
Salting Out and Extraction: Add anhydrous Epsom salt and 3 mL of acetonitrile.
-
Mixing: Vortex for 1 minute to facilitate the extraction.
-
Lipid Removal: Add 1 mL of n-hexane and vortex for 30 seconds to remove non-polar interferences.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Solvent Transfer: Transfer the upper acetonitrile layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the tube and heat at 70°C for 30 minutes.
-
Analysis: After cooling, inject 1 µL of the derivatized sample into the GC-MS.
Protocol 3: Salt-Assisted Liquid-Liquid Extraction (SALLE) of this compound from Oral Fluid
This protocol is a rapid and efficient method for extracting MXP from oral fluid collected with a Quantisal™ device, suitable for LC-MS/MS analysis.[1]
Materials:
-
Oral fluid sample in buffer (e.g., from Quantisal™ device)
-
Internal Standard (IS) solution
-
Saturated Sodium Chloride (NaCl) solution
-
Acetonitrile
-
Reconstitution solvent: 90:10 0.1% formic acid in water:0.1% formic acid in methanol
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Take 100 µL of the oral fluid/buffer mixture and place it in a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution and vortex for 10 seconds.[1]
-
Salting Out: Add 100 µL of saturated NaCl solution and vortex for 10 seconds.[1]
-
Extraction: Add 280 µL of acetonitrile, vortex for 10 seconds.[1]
-
Phase Separation: Centrifuge at 3700 rpm for 10 minutes.[1]
-
Solvent Transfer: Aliquot 200 µL of the upper organic layer into a clean test tube.[1]
-
Evaporation: Evaporate the sample to dryness under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the residue in 50 µL of the reconstitution solvent.[1]
-
Analysis: Vortex the sample and transfer it to a vial for LC-MS/MS analysis.[1]
Data Presentation
The following tables summarize expected quantitative data for the extraction of drugs of abuse, including compounds with properties similar to this compound, from various biological matrices using liquid-liquid extraction techniques. These values can be used as a benchmark for method development and validation.
Table 1: Expected Quantitative Performance for LLE from Whole Blood [2]
| Parameter | Expected Value |
| Linearity Range | 10-500 ng/mL |
| Limit of Quantification (LOQ) | 10-25 ng/mL |
| Analytical Recovery | 84.9% - 113.2% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Expected Quantitative Performance for LLE from Urine [3]
| Parameter | Expected Value |
| Linearity Range | 5-1500 ng/mL |
| Limit of Detection (LOD) | 5-10 ng/mL |
| Limit of Quantification (LOQ) | 5-10 ng/mL |
| Recovery | > 85% |
| Precision (%CV) | < 5% |
Table 3: Expected Quantitative Performance for SALLE from Oral Fluid
| Parameter | Expected Value |
| Linearity Range | 1-25 ng/mL |
| Limit of Detection (LOD) | 0.01-1.5 ng/mL |
| Limit of Quantification (LOQ) | 0.02-0.09 ng/mL |
| Extraction Recovery | 40.0% - 95.1% |
| Precision (%RSD) | ≤ 14.8% |
Visualization of Experimental Workflows
Caption: Liquid-Liquid Extraction Workflow for this compound from Whole Blood.
Caption: Liquid-Liquid Extraction and Derivatization Workflow for this compound from Urine.
Caption: Salt-Assisted Liquid-Liquid Extraction Workflow for this compound from Oral Fluid.
References
Troubleshooting & Optimization
Overcoming challenges in the chiral separation of Methoxphenidine enantiomers
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chiral separation of Methoxphenidine (MXP) enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound (MXP) enantiomers?
A1: The main challenges in separating MXP enantiomers arise from their identical physical and chemical properties in an achiral environment. Key difficulties include:
-
Achieving Baseline Resolution: Obtaining a complete separation between the two enantiomer peaks (a resolution value, Rs, of >1.5) can be challenging.
-
Method Development: Selecting the optimal combination of a chiral stationary phase (CSP), mobile phase composition (including organic modifiers and additives), and analytical conditions (like temperature and flow rate) is often an empirical and time-consuming process.[1][2]
-
Peak Shape Issues: Problems like peak tailing or broadening can negatively impact resolution and the accuracy of quantification. These issues can be caused by secondary interactions between the basic MXP molecule and the stationary phase.[1]
-
Method Robustness: Ensuring consistent and reproducible results across different experiments and laboratories can be difficult. Chiral separations are often highly sensitive to small variations in experimental conditions.[1][3]
Q2: Which chromatographic techniques are most effective for the chiral separation of MXP?
A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most commonly and successfully employed techniques for the chiral separation of MXP.[4][5] Capillary Electrophoresis (CE) has also been used for the chiral separation of related new psychoactive substances (NPS) and presents a viable alternative.[5][6]
-
HPLC with a Chiral Stationary Phase (CSP): This is a widely used approach. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209), are often the first choice for screening and method development.[4][5]
-
Supercritical Fluid Chromatography (SFC): SFC is considered a "green" and sustainable alternative to HPLC, often providing faster separations and reduced solvent consumption.[5][7] It has been shown to be highly effective for MXP enantioseparation.[4][8]
Q3: What type of chiral stationary phase (CSP) is recommended for MXP separation?
A3: Polysaccharide-based CSPs are highly recommended and have been proven effective for the chiral resolution of MXP. Specific examples that have shown good results include:
Screening a selection of polysaccharide-based columns is a good starting point for method development.
Q4: What are the key mobile phase parameters to optimize for the chiral separation of MXP?
A4: The composition of the mobile phase is critical for achieving a successful chiral separation of MXP. The key parameters to optimize include:
-
Organic Modifier: In both HPLC and SFC, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol, methanol) significantly impact retention and resolution.[1][7] Propan-2-ol has been identified as a particularly effective modifier in SFC for MXP.[7]
-
Basic Additive: Due to the basic nature of MXP, the addition of a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and achieve separation. Common additives include diethylamine (B46881) (DEA) and isopropylamine (B41738).[7][9]
-
CO2/Modifier Ratio (in SFC): In Supercritical Fluid Chromatography, the ratio of supercritical CO2 to the organic modifier is a key parameter to adjust for optimizing the separation.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the chiral separation of MXP enantiomers.
Issue 1: Poor or No Resolution Between Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient stereoselectivity for MXP. Screen a range of polysaccharide-based CSPs (e.g., derivatized amylose and cellulose).[1][4] |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., isopropanol, ethanol) and its concentration. For SFC, adjust the CO2/modifier ratio.[1][7] |
| Incorrect Additive or Additive Concentration | Introduce a basic additive like diethylamine or isopropylamine to the mobile phase. Optimize its concentration (typically around 0.1%).[7] |
| Inappropriate Temperature | Temperature can have a significant effect on chiral recognition. Evaluate a range of temperatures (e.g., 10°C to 40°C) to see if resolution improves.[1] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Try reducing the flow rate to potentially enhance resolution.[1] |
Issue 2: Peak Tailing or Broadening
| Possible Cause | Suggested Solution |
| Secondary Interactions | The basic amine group of MXP can interact with residual silanols on silica-based CSPs, causing peak tailing. The use of a basic mobile phase additive (e.g., diethylamine) is crucial to mitigate these interactions.[1][9] |
| Column Contamination | The column may be contaminated with strongly retained impurities. Flush the column with a strong solvent recommended by the manufacturer.[11] Consider using a guard column to protect the analytical column.[12] |
| Column Overload | Injecting too much sample can lead to peak broadening and a loss of resolution. Reduce the injection volume or the sample concentration.[1] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[1] |
Issue 3: Poor Reproducibility (Shifting Retention Times)
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | Ensure precise and consistent preparation of the mobile phase for every run, including the accurate measurement of all components.[1] |
| Unstable Column Temperature | Use a column oven to maintain a constant and uniform temperature. Even small fluctuations can affect retention times in chiral separations.[1] |
| Insufficient Column Equilibration | Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting a sequence of injections.[1] |
| "Memory Effects" from Additives | If you are screening different additives, be aware that some can adsorb strongly to the stationary phase and affect subsequent analyses. Thoroughly flush the column between methods with different additives.[3] |
Data Presentation
Table 1: Summary of SFC Chiral Separation Methods for this compound (MXP)
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Resolution (Rs) | Reference |
| Alcyon SFC CSP Amylose-SA | CO2/Propan-2-ol/Diethylamine (varying proportions) | Up to 12.86 | [5] |
| CHIRALPAK® IE-3 | CO2/Propan-2-ol/Isopropylamine (60/40/0.1) | 5.26 | [7] |
| Alcyon SFC CSP Cellulose-SB | CO2/Acetonitrile/Diethylamine/Formic Acid (90/10/0.1/0.1) | 1.05 | [7] |
| Alcyon Amylose-SA | Not specified in detail | Method Validated | [8] |
Experimental Protocols
Protocol 1: SFC Method Development for MXP Chiral Separation
This protocol provides a general workflow for developing a chiral SFC method for MXP, based on successful published methods.[4][5][7]
-
Column Selection:
-
Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns include Alcyon SFC CSP Amylose-SA and CHIRALPAK® IE-3.[7]
-
-
Initial Mobile Phase Screening:
-
Use supercritical CO2 as the main mobile phase component.
-
Screen different alcohol modifiers (isopropanol, ethanol, methanol) at a concentration of 10-20%.
-
Include a basic additive, such as 0.1% diethylamine or isopropylamine, in the modifier.
-
A typical starting mobile phase could be CO2 / (Modifier + 0.1% Additive) = 80 / 20 (v/v).
-
-
Optimization:
-
Based on the initial screening, select the CSP and modifier that show the best initial separation or peak shape.
-
Optimize the ratio of CO2 to the modifier. For example, test ratios from 90/10 to 60/40.
-
Fine-tune the type and concentration of the basic additive.
-
Optimize other parameters such as back pressure, temperature, and flow rate to achieve the desired resolution and analysis time.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.[8]
-
Visualizations
Caption: Workflow for Chiral Method Development of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. researchgate.net [researchgate.net]
- 5. A structural spectroscopic study of dissociative anaesthetic this compound - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06126K [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Achiral LC-MS/MS and chiral SFC-MS methods for quantification of this compound and O-desmethyl-methoxphenidine metabolite in rat serum and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Achiral LC-MS/MS and chiral SFC-MS methods for quantification of this compound and O-desmethyl-methoxphenidine metabolite in rat serum and brain | Scilit [scilit.com]
- 11. chiraltech.com [chiraltech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Identifying and mitigating the effects of impurities in street samples of Methoxphenidine
Technical Support Center: Methoxphenidine (MXP) Sample Analysis
Disclaimer: This document is intended for researchers, scientists, and drug development professionals in controlled laboratory settings. The information provided is for analytical and research purposes only.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in street samples of this compound (MXP) and why are they present?
Street samples of this compound (MXP) can contain various impurities stemming from synthesis, degradation, or deliberate adulteration. A significant concern is the presence of inorganic impurities. For instance, a study identified a bromo- and chloro-zincate complex as an unusual anion in one street sample.[1][2][3][4] Such inorganic impurities can arise from the reagents used during clandestine synthesis.[5]
Other potential impurities include:
-
Synthesis Byproducts: Incomplete reactions or side reactions can lead to structurally related compounds, such as positional isomers (e.g., 3-MXP and 4-MXP).[6][7]
-
Precursor Chemicals: Unreacted starting materials from the synthesis process.
-
Solvents: Residual solvents used during synthesis or purification steps.[7]
-
Adulterants: Substances intentionally added to increase bulk or alter the perceived effects of the product.
The presence and identity of impurities are often unpredictable in unregulated samples and can significantly impact experimental results.
Q2: What are the potential pharmacological and toxicological effects of these impurities?
Impurities can introduce significant and unpredictable biological activity, confounding research results. A notable finding is that street samples of MXP containing inorganic impurities, such as zincate complexes, have demonstrated markedly higher in vitro cytotoxicity compared to a pure, synthesized MXP standard.[1][2][3][4] This increased toxicity was observed across various cell lines, including those from the kidney, liver, and bladder.[1][2][4]
The specific pharmacological profiles of most organic synthesis byproducts are largely uncharacterized. However, even subtle structural changes, like the position of the methoxy (B1213986) group in isomers, can alter a compound's affinity for receptors like the NMDA receptor.[7] Therefore, the presence of isomers or other related diarylethylamines could lead to a different pharmacological effect than pure MXP.
Q3: How can I identify and quantify impurities in an MXP sample for my experiments?
A multi-technique approach is recommended for the comprehensive identification and quantification of impurities in an MXP sample. No single method can definitively characterize all possible impurities.
Recommended Analytical Workflow:
-
Initial Screening: Techniques like Thin-Layer Chromatography (TLC) can provide a rapid, preliminary assessment of sample complexity.
-
Separation & Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are the gold standards for separating and identifying organic impurities like isomers and synthesis byproducts.[6][8]
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the primary compound and identifying impurities.[1][6]
-
Inorganic and Polymorphic Analysis: X-Ray Powder Diffraction (XRPD) has proven effective in identifying unusual inorganic salt forms (anions) and different crystalline polymorphs, which may not be detected by routine techniques.[1][2][3][4]
The following diagram illustrates a typical workflow for impurity analysis.
Table 1: Comparison of Analytical Techniques for MXP Impurity Profiling
| Technique | Primary Use | Advantages | Limitations |
| GC-MS | Separation and identification of volatile organic impurities. | High sensitivity, excellent for isomer differentiation, established libraries.[9] | Requires volatile/derivatized analytes, potential for thermal degradation.[10] |
| HPLC-MS | Separation and identification of non-volatile organic impurities. | Wide applicability, good for thermally labile compounds, quantification.[1][11] | Can be more complex method development. |
| NMR | Definitive structural elucidation of organic compounds. | Provides unambiguous structural information, can quantify without standards (qNMR). | Lower sensitivity compared to MS, requires higher sample purity and quantity. |
| XRPD | Identification of crystalline form, polymorphs, and inorganic salts. | Crucial for identifying inorganic impurities and salt forms missed by other methods.[1][3] | Only applicable to crystalline solids, provides no structural data for organic molecules. |
Troubleshooting Guides
Q4: My GC-MS analysis of an MXP sample shows unexpected peaks. What are the troubleshooting steps?
Unexpected peaks in a chromatogram can originate from multiple sources. A systematic approach is the most effective way to identify the cause.
Troubleshooting Flowchart:
Detailed Steps:
-
Isolate the Source: First, inject a solvent blank. If the unexpected peaks persist, the issue is likely system contamination.[12]
-
Syringe/Wash Vial: The autosampler syringe or wash solvent may be contaminated. Clean the syringe and replace the wash solvent.[13]
-
Inlet: The inlet liner and septum are common sources of contamination and ghost peaks. Replace both.[13]
-
Carrier Gas: Impurities in the carrier gas can cause baseline noise and ghost peaks. Ensure gas purifiers are functional.[14]
-
-
Analyze Sample-Related Peaks: If the peaks are absent in the blank, they originate from the sample itself.
-
Carryover: A highly concentrated sample can lead to carryover in subsequent runs. Run multiple solvent blanks to ensure the system is clean.
-
Backflash: The sample injection volume may be too large for the inlet conditions, causing the sample to flash back out of the liner, leading to contamination and ghost peaks.[12] Consider reducing the injection volume.
-
Degradation: The analyte may be degrading in the hot inlet. Try lowering the inlet temperature.
-
Q5: How can I mitigate the effects of these impurities to ensure the validity of my experimental data?
Mitigating the effects of impurities requires purifying the sample to isolate the compound of interest (MXP). This is crucial for any pharmacological or toxicological experiment to ensure that the observed effects are attributable to MXP alone.
Recommended Purification Workflow:
Detailed Methodologies:
-
Recrystallization: This is an effective method for removing impurities from a crystalline solid. The impure MXP sample is dissolved in a suitable hot solvent and allowed to cool slowly. The MXP should crystallize out, leaving impurities behind in the solvent. The choice of solvent is critical; studies have used acetone, chloroform, and acetonitrile/diethyl ether for recrystallizing MXP hydrochloride.[1][3]
-
Preparative Chromatography: For complex mixtures or when recrystallization is ineffective, preparative HPLC or column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a mobile phase and a stationary phase, allowing for the isolation of highly pure fractions of MXP.
-
Purity Verification: After any purification step, it is mandatory to re-analyze the sample using the analytical techniques described in Q3 (e.g., HPLC, GC-MS) to confirm the purity of the material before proceeding with further experiments.
References
- 1. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted [ouci.dntb.gov.ua]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 7. cdn.who.int [cdn.who.int]
- 8. researchgate.net [researchgate.net]
- 9. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A structural spectroscopic study of dissociative anaesthetic this compound - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06126K [pubs.rsc.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of UHPLC-UV Separation for Methoxphenidine Regioisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the UHPLC-UV separation of Methoxphenidine (MXP) regioisomers (2-MXP, 3-MXP, and 4-MXP).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving good separation of this compound regioisomers?
A1: The pH of the mobile phase is the most critical factor influencing the retention and separation of MXP regioisomers.[1][2] At low pH, poor retention and separation are typically observed. In contrast, intermediate pH levels tend to provide enhanced retention and resolution due to a synergistic effect between electrostatic and hydrophobic interactions.[1] At high pH, the retention mechanism is primarily hydrophobic.[1]
Q2: Which type of HPLC/UHPLC column is recommended for this separation?
A2: Reversed-phase columns are commonly and successfully used for the separation of MXP regioisomers.[1][2] While specific column chemistries can influence selectivity, a good starting point is a C18 or a phenyl-based stationary phase. For aromatic positional isomers like MXP, phenyl columns can offer alternative selectivity through π–π interactions.
Q3: Can a single isocratic method be used to separate all three regioisomers?
A3: While a rapid, isocratic LC-MS friendly method has been developed, achieving baseline separation of all three isomers with an isocratic method can be challenging and may require significant method development.[1][3] A gradient method often provides better resolution and peak shape, especially when analyzing samples with varying concentrations of the isomers.
Q4: Are there any known issues with the stability of this compound isomers during analysis?
A4: Distinct stability differences have been observed for the three isomers during in-source collision-induced dissociation in mass spectrometry.[4] While this is more relevant for LC-MS analysis, it is good practice to handle standard solutions and samples with care, protecting them from light and elevated temperatures to ensure their integrity.
Troubleshooting Guide
Issue 1: Poor or No Separation of Isomers
Possible Causes & Solutions:
-
Incorrect Mobile Phase pH: As established, pH is crucial. At low pH, the isomers may be fully protonated, leading to similar interactions with the stationary phase and thus, co-elution.
-
Solution: Increase the mobile phase pH to an intermediate range (e.g., pH 5-8). This will alter the ionization state of the analytes and the stationary phase, enhancing selectivity.[1] It is recommended to screen a range of pH values to find the optimal separation.
-
-
Inappropriate Stationary Phase: The column chemistry may not be providing sufficient selectivity for the isomers.
-
Solution: If using a standard C18 column, consider switching to a phenyl-based column (e.g., Phenyl-Hexyl) to introduce different retention mechanisms like π-π interactions, which can be effective for separating positional isomers.
-
-
Mobile Phase Composition: The organic modifier and its concentration can significantly impact resolution.
-
Solution: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol). Also, optimize the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
-
Secondary Interactions: Interactions between the basic amine group of the MXP isomers and residual silanols on the silica-based stationary phase can cause peak tailing.
-
Solution: Use a base-deactivated column or add a small amount of a competing base (e.g., 0.1% triethylamine) to the mobile phase to block the active sites. Operating at a lower or higher pH can also mitigate this issue by ensuring the silanols are either fully protonated or deprotonated.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Issue 3: Unstable Retention Times
Possible Causes & Solutions:
-
Insufficient Column Equilibration: Inadequate equilibration between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient volume (typically 5-10 column volumes) before each injection.
-
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can cause variability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, ensure the pH is accurately measured and consistent between batches.
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column thermostat to maintain a constant and stable temperature throughout the analysis.
-
Experimental Protocols
Optimized UHPLC-UV Method for this compound Regioisomers
This protocol is based on a published rapid and sensitive method.[1]
| Parameter | Value |
| Column | Reversed-phase C18 or similar (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH adjusted to 7.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 220 nm |
| Injection Volume | 1 µL |
Note: This is a starting point. The gradient and pH may need further optimization depending on the specific column and system being used to achieve baseline resolution (>1.5) for all three isomers.
Data Presentation
Table 1: Example Retention Times and Resolution under Optimized Conditions
| Compound | Retention Time (min) | Resolution (Rs) from previous peak |
| 4-MXP | 2.1 | - |
| 3-MXP | 2.5 | > 2.0 |
| 2-MXP | 2.8 | > 2.0 |
Note: These are illustrative values. Actual retention times will vary based on the specific UHPLC system and column.
Visualizations
Caption: Workflow for UHPLC method development for MXP regioisomers.
Caption: Troubleshooting decision tree for common UHPLC separation issues.
References
- 1. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) this compound (MXP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.who.int [cdn.who.int]
- 4. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
Technical Support Center: Enhancing Methoxphenidine (MXP) Detection in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the sensitivity of Methoxphenidine (MXP) detection in various biological samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the sensitive and selective detection of this compound and other novel psychoactive substances (NPS) in biological matrices such as blood, urine, and hair.[1][2] This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the analyte.
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?
A2: The LOD and LOQ for this compound can vary depending on the biological matrix, sample preparation method, and the specific LC-MS/MS instrumentation used. Published data for MXP and similar compounds are summarized in the table below.
Q3: How can I improve the extraction efficiency of this compound from biological samples?
A3: Solid-phase extraction (SPE) is a highly effective technique for improving the extraction efficiency and purity of this compound from complex biological matrices.[3] SPE helps to remove interfering substances, thereby enhancing the sensitivity and robustness of the analysis. For hair samples, a preliminary incubation step is often required to release the drug from the hair matrix before extraction.[3]
Q4: Are there any known stability issues with this compound in biological samples?
A4: While specific stability studies for this compound are not extensively documented, general best practices for the storage of drug analytes in biological samples should be followed. It is recommended to store samples at -20°C or lower to minimize degradation.[4] Some studies on other drugs of abuse have shown that long-term storage, even at frozen temperatures, can lead to a decrease in concentration for certain compounds.[4]
Q5: Can immunoassays be used for the detection of this compound?
A5: Immunoassays can be used for the initial screening of drugs of abuse. However, they may lack the specificity required for the unambiguous identification of this compound due to potential cross-reactivity with other structurally similar compounds.[5][6] Positive results from immunoassays should always be confirmed by a more specific method like LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are used. For hair samples, verify the effectiveness of the incubation/digestion step. |
| Matrix Effects | Matrix components co-eluting with this compound can cause ion suppression in the mass spectrometer. Improve sample cleanup using a more rigorous SPE protocol. Diluting the sample extract can also mitigate matrix effects, although this may compromise the limit of detection. |
| Suboptimal MS Parameters | Optimize the mass spectrometer settings for this compound, including precursor and product ion selection, collision energy, and ion source parameters. |
| Analyte Degradation | Ensure proper sample storage conditions (frozen at -20°C or below). Prepare fresh calibration standards and quality control samples. |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Steps |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for the analyte. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape. |
| Injection of Sample in a Strong Solvent | The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
Inconsistent Retention Times
| Possible Cause | Troubleshooting Steps |
| Air in the LC System | Purge the pumps to remove any air bubbles. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure proper mixing. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Leaks in the LC System | Check all fittings and connections for any signs of leakage. |
Quantitative Data Summary
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for this compound and other relevant novel psychoactive substances in various biological matrices.
| Biological Matrix | Analyte | Method | LOD | LOQ |
| Post-mortem Femoral Blood | This compound | HPLC-DAD | 0.05 mg/L | 0.10 mg/L |
| Rat Serum | This compound | LC-MS/MS | - | 1.00 ng/mL |
| Rat Brain | This compound | LC-MS/MS | - | 6.00 ng/g |
| Human Urine (General NPS panel) | Synthetic Cathinones | LC-MS/MS | 0.09 - 0.5 ng/mL | 1 ng/mL[6] |
| Human Hair (General NPS panel) | 88 Psychotropic Drugs | LC-MS/MS | 0.1 - 20 pg/mg | 0.2 - 50 pg/mg[7] |
Note: Data for human urine and hair are for a panel of novel psychoactive substances and may not be directly representative of this compound, but provide a general indication of the sensitivity achievable with LC-MS/MS.
Experimental Protocols
Extraction of this compound from Whole Blood using SPE
This protocol is a general procedure for the extraction of drugs of abuse from whole blood and can be adapted for this compound.
-
Sample Pre-treatment: To 1 mL of whole blood, add an appropriate internal standard.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 3000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane (B109758), isopropanol, and ammonium hydroxide (B78521) (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Extraction of this compound from Urine using "Dilute and Shoot"
This is a simplified method suitable for rapid screening.
-
Sample Pre-treatment: Centrifuge the urine sample at 4000 rpm for 10 minutes.
-
Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase containing the internal standard.
-
Injection: Vortex the mixture and inject it directly into the LC-MS/MS system.[1]
Extraction of this compound from Hair using SPE
-
Decontamination: Wash approximately 20 mg of hair sequentially with dichloromethane and methanol to remove external contaminants. Let the hair dry completely.
-
Pulverization: Pulverize the decontaminated hair using a ball mill.
-
Incubation: Incubate the pulverized hair in 1 mL of methanol at 50°C for 16 hours to extract the drug.
-
Centrifugation: Centrifuge the sample and transfer the methanolic extract to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the methanolic extract onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water.
-
Elute the analyte with 2 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflows for MXP detection.
Caption: Troubleshooting low signal intensity.
References
- 1. antisel.gr [antisel.gr]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. lcms.cz [lcms.cz]
- 4. The acute effects of this compound on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LC–MS/MS Determination of 88 Psychotropic Drugs in 1,865 Hair Samples from Addicts in Drug Abstinence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in LC-MS/MS analysis of Methoxphenidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methoxphenidine (MXP).
Troubleshooting Guides
Question: I am observing significant ion suppression for this compound in my plasma samples. How can I identify and mitigate this?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the plasma sample interfere with the ionization of MXP, leading to a decreased signal intensity. Here’s a systematic approach to troubleshoot this issue:
1. Confirm and Quantify the Matrix Effect: The first step is to quantitatively assess the extent of ion suppression. This can be achieved using the post-extraction spike method.[1]
-
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard prepared in the mobile phase.
-
Set B (Post-Spike Sample): Blank plasma extract spiked with this compound standard to the same concentration as Set A.
-
Set C (Pre-Spike Sample): Blank plasma spiked with this compound standard before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (%):
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
2. Improve Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[2] For plasma samples, consider the following techniques to remove interfering substances like phospholipids:
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. A validated method for a similar compound involved LLE with tert-butyl-methyl ether.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by effectively removing salts, proteins, and phospholipids.[3] Mixed-mode SPE can be particularly effective.
3. Optimize Chromatographic Separation: If co-elution is the issue, improving the chromatographic separation of MXP from matrix components is crucial.
-
Adjust the Gradient: A shallower gradient can improve the resolution between MXP and interfering peaks.
-
Change the Stationary Phase: A phenyl-hexyl column has been successfully used for the analysis of MXP in serum.[5]
-
Employ a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, preventing them from entering the mass spectrometer.[6]
4. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[2] The ideal SIL-IS for MXP would be this compound-d3 or a similar deuterated analog. If a specific SIL-IS for MXP is unavailable, a structurally similar labeled compound like normethoxetamine-d3 has been used.[5] The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.
Question: My results for this compound quantification in hair samples are not reproducible. Could this be due to matrix effects?
Answer:
Yes, inconsistent results in hair analysis are frequently linked to variable matrix effects. Hair is a complex matrix, and endogenous components can significantly impact the ionization of MXP. A reproducible matrix effect of approximately 30% has been observed in the analysis of MXP in hair.
1. Standardize Sample Preparation: The heterogeneous nature of hair necessitates a robust and consistent sample preparation protocol.
-
Decontamination: Thoroughly wash hair samples to remove external contaminants. A common procedure involves washing with water and acetone.
-
Pulverization: Grinding the hair increases the surface area for efficient extraction.
-
Extraction: Sonication in a mixture of methanol (B129727) and acetonitrile (B52724) can be used for extraction.[7]
2. Evaluate Matrix Effects from Different Hair Lots: It is essential to assess the variability of matrix effects across different sources of hair.
-
Experimental Protocol: Multi-Lot Matrix Effect Evaluation
-
Obtain blank hair samples from at least six different individuals.
-
Process each blank hair sample using your validated extraction procedure.
-
Spike the extracts with a known concentration of this compound.
-
Analyze the spiked extracts and calculate the matrix effect for each lot as described previously.
-
The coefficient of variation (%CV) of the matrix effect across the different lots should be within an acceptable range (e.g., <15%).
-
3. Implement Matrix-Matched Calibrators: To account for the matrix effect, prepare your calibration standards in a blank hair matrix that has been processed in the same way as your samples. This ensures that the standards and samples experience similar ionization effects, leading to more accurate quantification.
FAQs
Q1: What are the common sources of matrix effects in this compound analysis?
A1: The primary sources of matrix effects are co-eluting endogenous compounds from the biological matrix. In plasma, these are often phospholipids, salts, and proteins.[1] In hair, pigments and other biological components can cause interference. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[1]
Q2: What is the difference between ion suppression and ion enhancement?
A2: Both are types of matrix effects. Ion suppression is a decrease in the analyte's signal intensity due to co-eluting compounds that reduce its ionization efficiency.[5] Ion enhancement is an increase in the analyte's signal, which is less common but can occur when co-eluting compounds improve the ionization of the analyte.[5]
Q3: Can I use a structural analog as an internal standard if a stable isotope-labeled one is not available for this compound?
A3: While a stable isotope-labeled internal standard (SIL-IS) is ideal, a structural analog can be used if it co-elutes with this compound and exhibits similar ionization behavior. However, it may not perfectly compensate for matrix effects, potentially leading to less accurate and precise results. It is crucial to validate its performance thoroughly.[2]
Q4: How can I minimize matrix effects during method development for this compound?
A4: Proactively address potential matrix effects during method development by:
-
Optimizing sample preparation: Start with a robust extraction method like SPE.[3]
-
Developing a selective chromatographic method: Aim for baseline separation of this compound from the void volume and any other potential interferences.
-
Choosing the appropriate ionization source: Electrospray ionization (ESI) is commonly used, but atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for some compounds.[7]
-
Incorporating a suitable internal standard from the beginning of method development.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Good | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | Moderate |
| Solid-Phase Extraction (SPE) | High | Good to Excellent | Low to Moderate |
This table provides a general comparison; actual performance may vary depending on the specific protocol and matrix.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment: To 1 mL of urine, add 10 µL of internal standard solution (e.g., this compound-d3) and 500 µL of 0.1 M phosphate (B84403) buffer (pH 6.0). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar interferences.
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution: Elute the this compound and internal standard with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for matrix effects in MXP analysis.
Caption: Comparison of common sample preparation techniques for MXP.
References
Methoxphenidine (MXP) Stability in Laboratory Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on ensuring the stability of Methoxphenidine (MXP) in various solvents for laboratory use. Accurate and reproducible experimental results rely on the consistent stability and concentration of your working solutions. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research endeavors.
Quick Reference: Troubleshooting Common Stability Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudy or Precipitated Solution | - Exceeded solubility limit- Temperature fluctuations- Solvent evaporation- pH shift in aqueous solutions | - Gently warm the solution- Add a small amount of fresh solvent- Ensure containers are tightly sealed- For aqueous solutions, verify and adjust pH if necessary- Prepare a fresh, less concentrated solution |
| Inconsistent Analytical Results | - Degradation of MXP in solution- Inaccurate initial weighing or dilution- Adsorption to container surface | - Prepare fresh solutions more frequently- Store stock solutions at or below -20°C- Protect solutions from light- Use silanized glass or polypropylene (B1209903) containers to minimize adsorption- Re-verify analytical method and calibration |
| Discoloration of Solution | - Oxidation or photodegradation | - Store solutions in amber vials or protect from light- Consider using solvents purged with an inert gas (e.g., nitrogen or argon)- Prepare fresh solutions |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound hydrochloride is soluble in a variety of organic solvents. For preparing stock solutions, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used. Its solubility is lower in aqueous solutions like phosphate-buffered saline (PBS).[1]
Q2: How should I store my this compound solutions to ensure stability?
A2: For optimal stability, stock solutions of this compound should be stored at -20°C in tightly sealed, light-protected containers, such as amber glass vials.[1] For short-term storage of working solutions (e.g., a few days), refrigeration at 2-8°C is acceptable for solutions in organic solvents. Aqueous solutions should generally be prepared fresh daily. It is recommended to minimize freeze-thaw cycles.
Q3: What factors can lead to the degradation of this compound in solution?
A3: Like many pharmaceutical compounds, this compound can be susceptible to degradation under certain conditions. The primary factors to consider are:
-
pH: Extreme pH (highly acidic or basic conditions) can lead to hydrolysis.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can cause degradation.
-
Light: Photodegradation can occur upon exposure to UV or even ambient light.
-
Temperature: Elevated temperatures can accelerate degradation rates.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation pathways in various solvents are not extensively documented, studies on related arylcyclohexylamines and in-vivo metabolism of this compound suggest potential degradation products. These may include hydroxylated and O-desmethylated derivatives.[2] Under thermal stress, analogs like phencyclidine can decompose into 1-phenylcyclohexene and piperidine.[3]
Q5: How can I check the stability of my this compound solution?
A5: The most reliable way to assess the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. This allows you to quantify the concentration of the parent compound and detect the appearance of any degradation products over time.
Quantitative Data
This compound Hydrochloride Solubility
The following table summarizes the approximate solubility of this compound hydrochloride in various common laboratory solvents. It is important to note that these values are a guide, and solubility can be affected by the specific salt form, purity, and temperature.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 50[1] |
| Dimethyl sulfoxide (DMSO) | 30[1] |
| Ethanol | 30[1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3[1] |
| Methanol | Poorly soluble[4] |
| Water | Poorly soluble[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calibrated analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Pipettes
-
Vortex mixer
-
Amber glass vials for storage
Procedure:
-
Accurately weigh 100 mg of this compound hydrochloride using an analytical balance.
-
Transfer the weighed compound into a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the volumetric flask.
-
Vortex the solution until the this compound hydrochloride is completely dissolved.
-
Add DMSO to the flask to bring the final volume to the 10 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Aliquot the stock solution into smaller volume amber glass vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general framework for assessing the stability of a this compound solution over time.
Objective: To determine the percentage of this compound remaining in a solution under specific storage conditions.
Materials:
-
Prepared this compound solution (e.g., 1 mg/mL in ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., Acetonitrile (B52724) and phosphate (B84403) buffer, pH adjusted)
-
Reference standard of this compound hydrochloride
-
Autosampler vials
Procedure:
-
Initial Analysis (Time 0):
-
Prepare a calibration curve using the this compound reference standard at several concentrations.
-
Dilute the freshly prepared this compound solution to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample onto the HPLC system and record the peak area of the this compound peak. This is your initial (100%) concentration.
-
-
Sample Storage:
-
Store the prepared this compound solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks), take an aliquot of the stored solution.
-
Dilute the aliquot to the same concentration as the initial analysis.
-
Inject the diluted sample onto the HPLC system and record the peak area.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point using the calibration curve.
-
Determine the percentage of this compound remaining relative to the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Example HPLC Conditions (based on published methods for MXP and its isomers): [5]
-
Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., ammonium (B1175870) formate (B1220265) or phosphate buffer) is often effective.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 278 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 25-30°C
Visualizations
This compound Signaling Pathway
This compound is known to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][6] Antagonism of the NMDA receptor can influence downstream signaling cascades, including the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathway, which are involved in synaptic plasticity and cellular responses.[7][8][9][10]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Phencyclidine - Wikipedia [en.wikipedia.org]
- 4. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mechanism of ERK/CREB pathway in pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Appetitive cue-evoked ERK signaling in the nucleus accumbens requires NMDA and D1 dopamine receptor activation and regulates CREB phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of ERK/CREB pathway in pain and analgesia [frontiersin.org]
- 10. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Methoxphenidine reference standards
This guide provides best practices for the long-term storage and handling of Methoxphenidine (MXP) reference standards to ensure their integrity and accuracy in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound (MXP) reference standards?
For optimal long-term stability, solid this compound reference standards should be stored in a controlled environment that minimizes degradation. The recommended conditions are based on general best practices for amine-containing and piperidine-derivative compounds.[1][2][3] Store the reference standard at a temperature of 2°C to 8°C .[4][5] For extended storage periods, some laboratories may opt for temperatures at or below -20°C .[4] It is crucial to store the material in its original, tightly sealed container to protect it from moisture and atmospheric contaminants.[2][5][6] The storage area should be dark to prevent photodegradation.[5][6]
Q2: How should I store solutions of this compound?
Solutions of MXP, particularly in volatile organic solvents, should be stored at 2°C to 8°C or frozen at -20°C to minimize solvent evaporation and slow potential degradation.[4] Use vials with tight-fitting caps, preferably with a PTFE liner, to prevent solvent loss. To further minimize evaporation, the headspace in the vial should be kept to a minimum. If the solution is in a solvent that freezes at the storage temperature, allow the solution to completely thaw and sonicate for 10-15 minutes to ensure the analyte is fully redissolved before use. Always use amber glass vials to protect light-sensitive compounds from degradation.
Q3: My laboratory experiences temperature fluctuations. How critical is precise temperature control?
Consistent temperature is key to maintaining the long-term stability of reference standards. Significant fluctuations, especially repeated freeze-thaw cycles, can degrade the material and affect its purity. If precise temperature control is a challenge, storing the standard at the lower end of the recommended range (e.g., 2°C) can provide a buffer. It is advisable to use a calibrated thermometer to monitor the storage unit's temperature regularly.
Q4: The MXP reference standard has been stored for several years. How can I verify its integrity?
Before use, visually inspect the material for any changes in color or physical state. If there are any doubts about the standard's integrity, it is best to re-qualify it. This can be done by comparing it to a new, certified reference standard using a suitable analytical method, such as HPLC-UV or LC-MS. The purity of the aged standard should be reassessed, and the concentration of any prepared solutions should be verified.
Q5: Can I use a reference standard after its expiration date?
It is generally not recommended to use a reference standard beyond its expiration date, as the manufacturer can no longer guarantee its purity and stability. If using an expired standard is unavoidable, it is imperative to perform a thorough re-qualification to confirm its identity and purity against a current, valid reference standard.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of the reference standard. Contamination from solvent or glassware. | 1. Prepare a fresh solution from the solid reference standard. 2. Use fresh, high-purity solvent and clean glassware. 3. If the issue persists, the reference standard may have degraded. Consider re-qualifying it or using a new standard. |
| Difficulty dissolving the standard | The standard may have absorbed moisture. The incorrect solvent is being used. | 1. Ensure the standard is brought to room temperature in a desiccator before opening to prevent condensation. 2. Verify the recommended solvent from the certificate of analysis. 3. Gentle warming or sonication may aid dissolution. |
| Inconsistent analytical results | Improper handling or storage of the standard solution. Degradation of the solution. | 1. Ensure the solution is homogeneous before taking an aliquot (vortex or sonicate). 2. Store solutions in tightly sealed vials at the recommended temperature. 3. Prepare fresh solutions more frequently. |
| Change in physical appearance of the solid standard | Degradation due to exposure to light, heat, or moisture. | 1. Do not use the standard if its appearance has changed. 2. Discard the compromised standard according to safety guidelines. 3. Review storage procedures to prevent future issues. |
Data Summary: Recommended Storage Conditions
| Parameter | Solid this compound | This compound Solution |
| Temperature | 2°C to 8°C (Refrigerated) or ≤ -20°C (Frozen) for extended storage. | 2°C to 8°C (Refrigerated) or ≤ -20°C (Frozen). |
| Light Protection | Store in the dark. Use amber vials or store in a light-blocking container. | Store in amber glass vials. |
| Atmosphere | Store in a tightly sealed container to protect from moisture and air. | Store in a tightly sealed vial with minimal headspace. |
| Container | Original manufacturer's vial. If transferred, use a tightly sealed glass container. | Amber glass vials with PTFE-lined caps. |
Experimental Protocols
Protocol for Handling and Preparing a this compound Standard Solution
-
Equilibration: Before opening, allow the sealed container of the this compound reference standard to equilibrate to room temperature for at least 30 minutes in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Weighing: Accurately weigh the desired amount of the standard using a calibrated analytical balance. Handle the material in a well-ventilated area or a fume hood.
-
Dissolution: Quantitatively transfer the weighed standard to a calibrated volumetric flask. Add a small amount of the appropriate high-purity solvent (e.g., methanol, acetonitrile) and gently swirl to dissolve the material.
-
Dilution: Once fully dissolved, dilute to the mark with the solvent. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a labeled amber glass vial with a screw cap. Store the solution at the recommended temperature (2°C to 8°C or frozen).
-
Documentation: Record all details of the preparation, including the lot number of the standard, the final concentration, the solvent used, the date of preparation, and the assigned expiration date for the solution.
Visualizations
Caption: Workflow for the correct preparation and use of a this compound reference standard solution.
Caption: A logical diagram for troubleshooting inconsistent results when using a this compound reference standard.
References
- 1. nbinno.com [nbinno.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 5. Use & Storage of Reference Standards | USP [usp.org]
- 6. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
Addressing poor dose selection in animal models of Methoxphenidine research
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing animal models in the study of Methoxphenidine (MXP). The focus is on addressing the critical issue of appropriate dose selection to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MXP)?
A1: this compound is a dissociative substance of the diarylethylamine class.[1][2] Its primary mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3][4] By blocking NMDA receptors, MXP interrupts electrical signals between neurons, leading to dissociative and hallucinogenic effects.[1][3] Some evidence also suggests it may act as a dopamine (B1211576) and/or norepinephrine (B1679862) reuptake inhibitor, which could contribute to its stimulant effects at certain doses.[1]
Q2: What is a typical starting dose range for behavioral studies with MXP in rats?
A2: Based on published literature, a subcutaneous (s.c.) dose range of 10-40 mg/kg has been characterized in Wistar rats.[5][6] Lower doses (10-20 mg/kg) have been shown to produce stimulant effects, such as hyperlocomotion, while higher doses (40 mg/kg) tend to have sedative effects, resulting in decreased locomotor activity.[5][6] It is crucial to conduct a pilot study to determine the optimal dose range for your specific animal model and behavioral paradigm.
Q3: How does the pharmacokinetic profile of MXP influence experimental design?
A3: In Wistar rats, MXP administered subcutaneously rapidly crosses the blood-brain barrier.[5] Peak concentrations in both the serum and brain are reached approximately 30 minutes post-administration.[5] The elimination half-life is around 2.15 hours.[5] Therefore, behavioral testing should be timed to coincide with this peak concentration window (e.g., starting tests 15-30 minutes after injection) to observe the maximum effects.[6]
Q4: What are the known behavioral effects of MXP in rodent models?
A4: MXP induces a range of behavioral changes in rodents that are consistent with other dissociative anesthetics.[5] These include:
-
Biphasic Locomotor Activity: Increased movement and exploratory behavior at lower to moderate doses (10-20 mg/kg) and decreased activity at higher doses (40 mg/kg).[5][6]
-
Sensorimotor Gating Disruption: MXP significantly disrupts prepulse inhibition (PPI) of the startle reflex at all effective doses, indicating an impairment in information processing.[4][5]
-
Addictive and Schizophrenia-like Behaviors: Studies have shown that MXP can induce addictive behaviors and symptoms related to schizophrenia in mice, including hyperactivity, social withdrawal, and cognitive impairment.[7][8]
Troubleshooting Guide
Problem: High variability in animal responses to the same dose of MXP.
-
Possible Cause: Inconsistent administration technique (e.g., subcutaneous vs. intraperitoneal), differences in animal strain, age, or sex.
-
Solution: Standardize the route of administration across all subjects. Ensure that all animals are from the same supplier, strain, and are closely matched for age and weight. Report the sex of the animals used, as this can be a significant variable.
Problem: Animals show excessive sedation or adverse effects (e.g., seizures, mortality).
-
Possible Cause: The selected dose is too high for the specific animal model or strain. The estimated subcutaneous LD50 in Wistar rats is 500 mg/kg, but toxic effects can occur at much lower doses.[5]
-
Solution: Immediately lower the dose. Refer to dose-response studies and begin with a dose at the lower end of the effective range (e.g., 5-10 mg/kg s.c. in rats). Always perform a dose-ranging pilot study to establish safety and efficacy before proceeding with larger experimental cohorts.
Problem: No significant behavioral effect is observed at the tested doses.
-
Possible Cause: The dose may be too low. Alternatively, the timing of the behavioral test may not align with the peak brain concentration of the drug.
-
Solution:
-
Verify Dose: Double-check all calculations and the concentration of your dosing solution.
-
Adjust Timing: Ensure that your behavioral testing window aligns with the known T-max of MXP (~30 minutes post-injection).[5]
-
Increase Dose: Systematically increase the dose in a pilot study. Refer to the data tables below for dose ranges that have been shown to be effective in other studies.
-
Data Presentation
Table 1: Pharmacokinetic & Toxicity Data for this compound in Wistar Rats
| Parameter | Value | Route of Administration | Source |
| Time to Peak Concentration (T_max) | ~30 minutes | Subcutaneous (s.c.) | [5] |
| Elimination Half-Life (t_1/2) | 2.15 hours | Subcutaneous (s.c.) | [5] |
| Lethal Dose, 50% (LD50) | ~500 mg/kg | Subcutaneous (s.c.) | [5] |
Table 2: Dose-Dependent Behavioral Effects of this compound in Wistar Rats
| Dose (s.c.) | Primary Behavioral Outcome | Test Paradigm | Source |
| 10 mg/kg | Increased locomotor activity (Stimulant effect) | Open Field Test | [5][6] |
| 20 mg/kg | Increased locomotor activity (Stimulant effect) | Open Field Test | [5][6] |
| 40 mg/kg | Decreased locomotor activity (Sedative effect) | Open Field Test | [5][6] |
| 10-40 mg/kg | Significant disruption of sensorimotor gating | Prepulse Inhibition | [5] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity
-
Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-reflective material, placed in a sound-attenuated, evenly lit room. An automated video-tracking system is used for recording.
-
Subjects: Male Wistar rats (or other relevant rodent model) habituated to the testing room for at least 60 minutes prior to the experiment.
-
Procedure:
-
Administer the selected dose of MXP (e.g., 10, 20, 40 mg/kg, s.c.) or vehicle (e.g., saline).
-
After a 15-30 minute pre-treatment period (to align with T_max), place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 60 minutes).
-
The video-tracking system records key parameters, including total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Thoroughly clean the arena with 70% ethanol (B145695) between subjects to eliminate olfactory cues.
-
-
Data Analysis: Compare the locomotor activity parameters between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Apparatus: A startle response system consisting of a sound-proof chamber, a speaker for delivering acoustic stimuli, and a sensor platform to detect the whole-body startle reflex of the animal.
-
Subjects: Rodents habituated to the testing room.
-
Procedure:
-
Administer MXP or vehicle.
-
After the pre-treatment period, place the animal in the restrainer within the startle chamber.
-
Allow a 5-10 minute acclimation period with background white noise.
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse Alone: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse + Pulse: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly (e.g., 100 ms) before the strong pulse.
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
-
Data Analysis: PPI is calculated as a percentage reduction in the startle response in "Prepulse + Pulse" trials compared to "Pulse Alone" trials:
-
% PPI = 100 - [(Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial) x 100]
-
Compare the % PPI across different dose groups. A lower % PPI indicates a deficit in sensorimotor gating.
-
Visualizations
Caption: Workflow for establishing an optimal dose of MXP in animal models.
Caption: Simplified signaling pathway of MXP at the NMDA receptor.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2-methoxydiphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 4. cdn.who.int [cdn.who.int]
- 5. The acute effects of this compound on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in High-Throughput Screening of Methoxphenidine
Welcome to the technical support center for minimizing carryover in the high-throughput screening (HTS) of Methoxphenidine (MXP). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address carryover issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern for this compound (MXP) analysis?
A1: Carryover is the phenomenon where a small portion of an analyte from a preceding sample injection appears in a subsequent analysis, leading to artificially elevated results or false positives.[1][2] this compound, being a basic and hydrophobic compound, has a tendency to adsorb to surfaces within the LC-MS system, making it particularly prone to carryover.[2][3] This is a significant concern in high-throughput screening (HTS) as it can compromise data integrity, leading to inaccurate quantification and false identification of hits.
Q2: What are the common sources of carryover in an LC-MS system?
A2: The primary sources of carryover in an LC-MS system can be broadly categorized as:
-
Autosampler: This is the most common source.[4][5] Specific components include the injection needle (both inner and outer surfaces), injection valve, sample loop, and transfer tubing.[2]
-
LC Column: The column, including the frits and the stationary phase, can retain the analyte and release it in subsequent runs.
-
MS Ion Source: Contamination of the ion source, such as the cone or curtain plate, can also lead to persistent background signals that mimic carryover.
Q3: What is an acceptable level of carryover for HTS assays?
A3: Ideally, carryover should be as low as possible, preferably below the lower limit of quantitation (LLOQ). A common target in bioanalytical method validation is to have the carryover in a blank sample following a high-concentration sample be less than 20% of the LLOQ.
Troubleshooting Guides
Issue 1: High carryover detected in blank injections following high-concentration MXP samples.
This is the most common manifestation of a carryover problem. The following steps will help you systematically identify and resolve the issue.
Step 1: Isolate the Source of Carryover
The first step is to determine whether the carryover is originating from the autosampler, the LC column, or the MS source.
-
Experimental Protocol: A systematic approach to pinpointing the source of carryover is crucial. This involves a series of blank injections with strategic modifications to the LC-MS system configuration.
-
Protocol 1: Carryover Source Identification
-
Inject a high-concentration MXP standard.
-
Inject a blank sample (mobile phase). This will show the total system carryover.
-
Replace the analytical column with a union and inject another blank. If the carryover peak disappears or is significantly reduced, the column is the primary source.
-
If carryover persists with the union, the autosampler is the likely culprit.
-
To check for MS source contamination, infuse the mobile phase directly into the mass spectrometer without any injection. A persistent signal for MXP would indicate a contaminated ion source.
-
-
Step 2: Address Autosampler Carryover
If the autosampler is identified as the source, focus on the following components:
-
Injection Needle: The needle is a major contributor to carryover.
-
Troubleshooting:
-
Optimize Needle Wash: The composition of the wash solvent is critical. For a basic compound like MXP, a wash solution with a different pH and/or higher organic content than the mobile phase is often more effective.
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and consider increasing the duration of the wash cycle.[4]
-
Needle Material: The material of the needle can significantly impact adsorption. Consider using needles with coatings that reduce interaction with basic compounds.
-
-
-
Injection Valve and Sample Loop: Residue can accumulate in the valve rotor seal and the sample loop.
-
Troubleshooting:
-
Valve and Loop Cleaning: Implement a rigorous cleaning protocol for the injection valve and sample loop. This may involve flushing with strong, appropriate solvents.
-
Rotor Seal Material: For hydrophobic and basic compounds, rotor seals made of materials like PEEK or Tefzel may reduce adsorption compared to standard Vespel seals.[1]
-
-
Step 3: Mitigate Column Carryover
If the column is the source of carryover:
-
Troubleshooting:
-
Column Washing: After each run with a high concentration of MXP, incorporate a high-organic wash step in the gradient to elute any retained compound. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.
-
Column Regeneration: If carryover persists, a more aggressive column regeneration procedure may be necessary. Follow the manufacturer's guidelines for your specific column.
-
Guard Column: Use a guard column and replace it frequently to protect the analytical column from strongly retained compounds.
-
Step 4: Decontaminate the MS Ion Source
If the MS source is contaminated:
-
Troubleshooting:
-
Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source components, including the cone, capillary, and curtain plate. This may involve sonication in a suitable solvent.
-
Issue 2: Inconsistent or sporadic carryover.
Inconsistent carryover can be more challenging to diagnose.
-
Troubleshooting:
-
Check for Leaks: Inspect all fittings and connections for any leaks, as this can create dead volumes where the sample can be trapped and intermittently released.
-
Sample Preparation: Investigate the sample preparation procedure. Incomplete dissolution of MXP or precipitation in the sample vial can lead to inconsistent injection amounts and apparent carryover.
-
Vial and Cap Selection: Ensure that the vials and caps (B75204) used are of high quality and do not contribute to the problem through leaching or adsorption. For basic compounds, deactivated (silanized) glass vials or polypropylene (B1209903) vials can be beneficial.
-
Quantitative Data Summary
The following tables provide a summary of expected carryover reduction based on different troubleshooting strategies. The data is based on studies of compounds with similar properties to this compound (basic and hydrophobic) and serves as a guide for expected improvements.
Table 1: Effect of Wash Solvent Composition on Carryover
| Wash Solvent Composition | Analyte | Observed Carryover (%) |
| Mobile Phase (55:45 Acetonitrile:Water with 0.1% Formic Acid) | Granisetron | 0.015 |
| 90:10 Water:Acetonitrile | Granisetron | 0.008 |
| 50:50 Water:Acetonitrile | Granisetron | 0.005 |
| 100% Acetonitrile | Granisetron | 0.025 |
| 100% Methanol | Granisetron | 0.018 |
| 50:50 DMSO:Methanol | Proprietary Basic Drug | Reduced from >500% of LLOQ to ~100% of LLOQ |
Data adapted from studies on basic compounds to illustrate the principle.[4][5]
Table 2: Effect of Autosampler Needle Material on Carryover
| Needle Material | Analyte | Observed Carryover (%) |
| Stainless Steel | Chlorhexidine | 0.0425 |
| PTFE Coated | Chlorhexidine | 0.0023 |
| PEEK Coated | Chlorhexidine | 0.0021 |
| Platinum Coated | Chlorhexidine | 0.0009 |
Data adapted from a study on chlorhexidine, a strongly basic compound.[6]
Experimental Protocols
Protocol 2: Evaluating the Efficacy of Different Wash Solvents
-
Prepare a High-Concentration MXP Standard: Prepare a solution of MXP at the highest expected concentration in your HTS assay.
-
Prepare Blank Samples: Use your initial mobile phase as the blank.
-
Injection Sequence:
-
Inject the high-concentration MXP standard.
-
Inject three consecutive blank samples.
-
Repeat this sequence for each wash solvent you want to test, ensuring the system is thoroughly flushed with the new wash solvent before starting the next sequence.
-
-
Data Analysis: Calculate the percentage of carryover for each wash solvent by comparing the peak area of MXP in the first blank injection to the peak area of the high-concentration standard.
% Carryover = (Peak Area in Blank 1 / Peak Area in High Standard) * 100
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting carryover.
Caption: A flowchart outlining the systematic approach to troubleshooting carryover.
Caption: Key components within an autosampler that contribute to carryover.
References
Technical Support Center: Method Validation for Methoxphenidine (MXP) Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting method validation for the quantification of Methoxphenidine (MXP) in biological matrices, in accordance with the principles outlined by the European Medicines Agency (EMA).
Frequently Asked Questions (FAQs)
Category 1: General EMA Guideline Questions
Q1: What are the core parameters I need to assess for a full bioanalytical method validation according to EMA guidelines?
A1: A full validation for a bioanalytical method requires the assessment of several key parameters to ensure the method is reliable for its intended purpose.[1] These parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a specific range.[2]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[2]
-
Precision: The closeness of agreement among a series of measurements from the same homogeneous sample.[2]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effects: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.[3][4][5]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[2]
-
Dilution Integrity: The assessment of whether diluting a sample with a concentration above the upper limit of quantification (ULOQ) affects its accuracy and precision.[2]
Q2: Are the original EMA guidelines from 2011 still valid?
A2: The EMA guideline (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2) has been superseded by the ICH M10 guideline on bioanalytical method validation as of July 2022.[6] However, the core principles and validation parameters remain largely consistent. It is crucial to refer to the most current ICH M10 guideline for regulatory submissions.
Category 2: this compound (MXP) Specific Issues
Q3: What analytical technique is most suitable for MXP quantification in biological matrices like blood or plasma?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable and commonly used technique for the quantification of MXP and its metabolites in biological samples.[7][8] This method offers excellent sensitivity and selectivity, which is crucial for detecting low concentrations and distinguishing MXP from other structurally similar compounds or endogenous matrix components.[5]
Q4: My MXP assay shows significant ion suppression. What could be the cause and how can I mitigate it?
A4: Ion suppression is a common form of matrix effect in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte.[3][5]
-
Common Causes: Phospholipids are often the primary cause of ion suppression in plasma or serum samples.[5] Other potential sources include metabolites, dosing vehicles, or co-administered drugs.[2]
-
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. Protein precipitation is a simpler but often less clean method.[9]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate MXP from the interfering matrix components.[9]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.
-
Q5: I am having trouble distinguishing between the positional isomers of MXP (2-MXP, 3-MXP, 4-MXP). How can I ensure the selectivity of my method?
A5: Distinguishing between positional isomers is a critical challenge in forensic and bioanalytical chemistry.[10][11] To ensure selectivity, you must develop a chromatographic method capable of separating the isomers. High-performance liquid chromatography (HPLC) has been shown to successfully separate 2-MXP, 3-MXP, and 4-MXP based on their retention times.[7][12] The method validation for selectivity should include injecting solutions of the other isomers to demonstrate that they do not interfere with the quantification of the target isomer.
Troubleshooting Guides
Guide 1: Inaccurate or Imprecise Results
This guide helps you troubleshoot when your Quality Control (QC) samples fail to meet the acceptance criteria for accuracy and precision.
Problem: Within-run or between-run accuracy/precision is outside the ±15% acceptance limit (or ±20% for LLOQ).
| Potential Cause | Troubleshooting Step | Further Action |
| Pipetting/Dilution Errors | Review sample and standard preparation procedures. Verify the calibration of all pipettes. | Re-prepare a fresh set of calibration standards and QC samples, paying close attention to technique. |
| Internal Standard (IS) Issues | Check the IS response across the analytical run. High variability can indicate inconsistent addition or degradation. | Prepare a fresh IS stock solution. Ensure the IS is added consistently to all samples, calibrators, and QCs. |
| Matrix Effects | The accuracy and precision of QC samples prepared in the study matrix are poor compared to those in a surrogate matrix. | Re-evaluate the sample extraction procedure for efficiency and cleanliness. Optimize chromatography to separate the analyte from matrix interferences. |
| Instrument Instability | The instrument response is drifting over the course of the run. | Check system suitability before the run. Clean the mass spectrometer source. Re-calibrate the instrument if necessary.[13] |
| Analyte Instability | The analyte is degrading during sample preparation or in the autosampler. | Perform short-term and post-preparative stability experiments to confirm stability under the conditions of the assay.[2] |
Guide 2: Poor Peak Shape
Problem: Chromatographic peaks for MXP are tailing, splitting, or are excessively broad.
| Potential Cause | Troubleshooting Step | Further Action |
| Column Contamination | A buildup of matrix components on the column frit or stationary phase. | Flush the column with a strong solvent. If the problem persists, replace the column. Use guard columns or in-line filters to protect the analytical column.[14] |
| Secondary Interactions | The basic amine group on MXP interacts with residual silanols on the silica-based column, causing tailing. | Use a column with end-capping or a different stationary phase (e.g., a hybrid particle column). Adjust the mobile phase pH or add a competing base like triethylamine (B128534) (use with caution for MS). |
| Injection Solvent Mismatch | The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion. | The injection solvent should be as weak as, or weaker than, the mobile phase. Reconstitute the final extract in the initial mobile phase.[14] |
| Column Void | A void has formed at the head of the column due to high pressure or pH instability. | Reverse-flush the column (if permitted by the manufacturer). If this doesn't resolve the issue, the column must be replaced.[14] |
Summary of EMA Acceptance Criteria
The following table summarizes the typical acceptance criteria for key validation parameters based on EMA guidelines.
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy | LLOQ | Within ±20% of the nominal value |
| Low, Medium, High QC | Within ±15% of the nominal value | |
| Precision (CV) | LLOQ | ≤ 20% |
| Low, Medium, High QC | ≤ 15% | |
| Selectivity | Blank Matrix Samples | Response should be < 20% of the LLOQ for the analyte and < 5% for the internal standard.[2] |
| Matrix Factor | Low and High QC | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Dilution Integrity | Diluted QCs | Accuracy and precision must be within ±15%.[2] |
Experimental Protocols
Protocol: Determination of Within-Run and Between-Run Accuracy and Precision
Objective: To determine the accuracy and precision of the analytical method for MXP across three separate analytical runs.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.[2]
-
This compound (MXP) reference standard.
-
Internal Standard (IS), preferably a stable isotope-labeled version of MXP.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
Methodology:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of MXP and the IS in a suitable organic solvent (e.g., methanol).
-
Prepare Calibration Standards (CS): Spike blank matrix with the MXP stock solution to create a series of at least 6-8 non-zero calibration standards covering the expected concentration range.
-
Prepare Quality Control (QC) Samples: Independently from the calibration standards, spike blank matrix to prepare QCs at four concentration levels:
-
LLOQ: Lower Limit of Quantification.
-
Low QC: ~3x LLOQ.
-
Medium QC: Approximately 50% of the calibration curve range.
-
High QC: At least 75% of the Upper Limit of Quantification (ULOQ).
-
-
Analytical Run 1 (Within-Run Assessment):
-
Process and analyze one full calibration curve.
-
Process and analyze at least five replicates of each QC level (LLOQ, Low, Mid, High).
-
Calculate the concentration of each QC replicate against the calibration curve.
-
Calculate the mean, standard deviation (SD), coefficient of variation (CV%), and accuracy (%) for each QC level.
-
-
Analytical Runs 2 and 3 (Between-Run Assessment):
-
On two separate days, repeat the process described in Step 4. Each run should be performed by the same or different analysts to capture variability.
-
-
Data Evaluation:
-
Within-Run: For each run, the accuracy for LLOQ must be within ±20% and precision (CV) ≤20%. For Low, Mid, and High QCs, accuracy must be within ±15% and precision ≤15%.
-
Between-Run: Combine the data from all three runs. Calculate the overall mean, SD, CV%, and accuracy for each QC level. The acceptance criteria are the same as for the within-run assessment.
-
Visualizations
Caption: A workflow diagram illustrating the key stages of bioanalytical method validation.
References
- 1. id-eptri.eu [id-eptri.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. eijppr.com [eijppr.com]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. academic.oup.com [academic.oup.com]
- 11. cdn.who.int [cdn.who.int]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. agilent.com [agilent.com]
Validation & Comparative
Comparative Analysis of Methoxphenidine and Ketamine's Effects on Locomotor Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Methoxphenidine (MXP) and ketamine on locomotor activity, drawing upon preclinical experimental data. Both compounds are N-methyl-D-aspartate (NMDA) receptor antagonists, but their nuanced pharmacological profiles result in distinct dose-dependent effects on motor behavior. This analysis is intended to inform research and drug development in the fields of neuroscience and pharmacology.
Data Presentation: Quantitative Effects on Locomotor Activity
The following table summarizes the dose-dependent effects of this compound and ketamine on locomotor activity as measured in the open field test in rodents. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental protocols, including animal species and strain, apparatus dimensions, and habituation periods.
| Compound | Species/Strain | Dose (mg/kg) | Route of Administration | Effect on Locomotor Activity | Citation |
| This compound | Wistar Rats | 10 - 20 | Subcutaneous | Increased locomotor activity. | [1][2] |
| Wistar Rats | 40 | Subcutaneous | Decreased locomotor activity. | [1][2] | |
| Ketamine | Sprague Dawley Rats | 30 | Intraperitoneal | Peak locomotor activity. | [3] |
| Sprague Dawley Rats | 150 | Intraperitoneal | Significant inhibition of locomotor activity. | [3] | |
| Hooded Rats | 50 | Intraperitoneal | Increased locomotion, peaking around 30 minutes post-injection. | [4] | |
| Hooded Rats | 100 | Intraperitoneal | Initial cataleptic immobility followed by postanesthetic locomotion. | [4] | |
| C57BL/6J Mice | 25 | Intraperitoneal | Rapid onset of locomotor hyperactivity. | [5] | |
| C57BL/6J Mice | 50 | Intraperitoneal | Delayed onset of hyperlocomotion. | [5] | |
| Preadolescent & Adolescent Rats | 10, 20, 40 | Not Specified | Dose-dependent increase in locomotor activity. | [6] |
Experimental Protocols: The Open Field Test
The primary experimental model used to assess the effects of this compound and ketamine on locomotor activity is the Open Field Test (OFT) . This test gauges general activity levels, anxiety, and exploratory behavior in rodents.
Apparatus: The open field apparatus typically consists of a square or circular arena with high walls to prevent escape. A common dimension for mice is a 42 x 42 x 42 cm box, while for rats, a larger arena is used.[7] The floor is often divided into a grid, distinguishing a central zone from the peripheral zones along the walls. The arena is typically constructed from a non-porous material for easy cleaning between trials.
Procedure:
-
Habituation: Prior to the test, animals are brought into the testing room and allowed to acclimate for a period of 30 to 60 minutes to reduce stress from handling and the novel environment.[5]
-
Drug Administration: Animals are administered the test compound (this compound or ketamine) or a vehicle control (e.g., saline) via a specified route, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: Following a predetermined post-injection period, the animal is placed in the center of the open field arena. Its behavior is then recorded for a set duration, typically ranging from 5 to 60 minutes.[4][8] Automated video tracking software is commonly used to record and analyze various parameters.
-
Data Analysis: Key parameters measured to assess locomotor activity include:
-
Total Distance Traveled: The overall distance the animal moves within the arena.
-
Time Spent in Different Zones: The duration the animal spends in the center versus the periphery. Increased time in the center can be indicative of reduced anxiety.
-
Rearing: The number of times the animal stands on its hind legs, which is a measure of exploratory behavior.
-
Stereotypy: Repetitive, invariant behaviors that can be induced by higher doses of psychostimulants.
-
Inter-trial Cleaning: To eliminate olfactory cues that could influence the behavior of subsequent animals, the apparatus is thoroughly cleaned with a solution such as 70% ethanol (B145695) between each trial.[5]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for NMDA receptor antagonists' effects on locomotor activity and a typical experimental workflow for the open field test.
Caption: Proposed signaling pathway for NMDA receptor antagonist-induced hyperlocomotion.
Caption: Experimental workflow for the Open Field Test.
Comparative Analysis
Both this compound and ketamine are NMDA receptor antagonists that exert significant, dose-dependent effects on locomotor activity.[1][3] Their primary mechanism of action is believed to involve the blockade of NMDA receptors on GABAergic interneurons. This disinhibits downstream glutamatergic and dopaminergic neurons, leading to an increase in dopamine release in brain regions associated with motor control, such as the nucleus accumbens and striatum.[9] This increase in dopaminergic activity is correlated with the observed hyperlocomotion.[3]
Similarities:
-
Mechanism of Action: Both drugs are non-competitive NMDA receptor antagonists.
-
Dose-Dependent Biphasic Effects: At lower to moderate doses, both compounds tend to increase locomotor activity. At higher, anesthetic or near-anesthetic doses, they can induce a period of sedation, immobility, or decreased activity, which may be followed by a period of hyperactivity.[1][2][4]
Differences:
-
Potency and Duration: While direct comparative studies are limited, anecdotal reports and some pharmacological data suggest that this compound may have a longer duration of action compared to ketamine. The pharmacokinetic profile of MXP shows a rapid crossing of the blood-brain barrier with peak concentrations at around 30 minutes, and a half-life of approximately 2.15 hours.[1]
-
Behavioral Profile: The qualitative nature of the locomotor activity may differ. For instance, high doses of ketamine can induce significant ataxia and stereotyped behaviors.[4] While MXP is reported to have stimulant effects typical of dissociative anesthetics, a detailed characterization of its induced behavioral phenotype at different doses is less documented in comparative studies.[2]
Conclusion: this compound and ketamine, as NMDA receptor antagonists, produce comparable dose-dependent increases in locomotor activity, likely through a shared mechanism involving the disinhibition of dopaminergic pathways. However, differences in their pharmacokinetic and pharmacodynamic profiles may lead to variations in the onset, duration, and qualitative nature of their effects on motor behavior. Further head-to-head comparative studies are warranted to fully elucidate the distinct neurobehavioral profiles of these compounds. This information is critical for understanding their therapeutic potential and abuse liability.
References
- 1. The acute effects of this compound on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. Ketamine-induced locomotion in rats in an open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of ketamine on the unconditioned and conditioned locomotor activity of preadolescent and adolescent rats: impact of age, sex and drug dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ketamind.co.za [ketamind.co.za]
- 9. Effect of the NMDA receptor antagonist, MK-801, on locomotor activity and on the metabolism of dopamine in various brain areas of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxphenidine vs. Diphenidine: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of methoxphenidine (MXP) and diphenidine (B1206869) (DPD), two dissociative substances of the diarylethylamine class.[1][2] Both compounds have emerged as novel psychoactive substances (NPS) and have been investigated for their potential therapeutic applications and toxicological profiles.[3][4] This document aims to present an objective, data-driven comparison to inform research and drug development efforts.
In Vitro Pharmacological Profile
This compound and diphenidine are primarily recognized as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6] Their mechanism of action involves blocking the NMDA receptor channel, which plays a crucial role in synaptic plasticity and neurotransmission.[6]
Receptor Binding Affinities
The binding affinities of MXP and DPD for various receptors and transporters have been characterized in several studies. The following table summarizes the key quantitative data.
| Compound | Target | Kᵢ (nM) | Reference |
| This compound (2-MXP) | NMDA Receptor | 36 - 170 | [6] |
| Dopamine Transporter (DAT) | >10,000 | [3] | |
| Serotonin Transporter (SERT) | >10,000 | [3] | |
| Norepinephrine (B1679862) Transporter (NET) | 8,200 | [7] | |
| Sigma-1 Receptor (σ₁) | 124 | [6] | |
| Sigma-2 Receptor (σ₂) | 508 | [6] | |
| Diphenidine (DPD) | NMDA Receptor | 29 | [3] |
| Dopamine Transporter (DAT) | 2,500 | [8] | |
| Serotonin Transporter (SERT) | >10,000 | [3] | |
| Norepinephrine Transporter (NET) | >10,000 | [3] | |
| Sigma-1 Receptor (σ₁) | 1,400 | [8] | |
| Sigma-2 Receptor (σ₂) | 1,300 | [8] |
Note: Lower Kᵢ values indicate higher binding affinity.
Diphenidine generally exhibits a higher affinity for the NMDA receptor compared to this compound.[9] Notably, the (S)-enantiomer of diphenidine has a 40-fold higher affinity for the NMDA receptor than the (R)-enantiomer.[10] Both compounds show weak interactions with monoamine transporters, with this compound displaying a mild affinity for the norepinephrine transporter.[4][7] this compound also demonstrates a higher affinity for sigma-1 and sigma-2 receptors compared to diphenidine.[6]
In Vivo Behavioral Effects
Animal studies have been conducted to investigate the behavioral effects of MXP and DPD, providing insights into their potential psychoactive and toxicological properties.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, and its disruption is a characteristic effect of dissociative anesthetics.
| Compound | Animal Model | ED₅₀ (mg/kg) | Route of Administration | Reference |
| This compound (2-MXP) | Rat | >20 | Subcutaneous | [3] |
| Diphenidine (DPD) | Rat | 9.5 | Subcutaneous | [3][11] |
Diphenidine was found to be more potent than this compound in disrupting PPI in rats, with an ED₅₀ of 9.5 mg/kg.[3][11] this compound showed a significant inhibition of PPI at a dose of 20 mg/kg but not at 10 mg/kg.[3] Despite their high affinity for the NMDA receptor, both compounds were less potent in vivo in PPI experiments compared to other NMDA receptor antagonists like PCP and ketamine.[3][10]
Locomotor Activity and Acute Toxicity
Studies on this compound in Wistar rats have shown dose-dependent effects on locomotor activity. Low to moderate doses (10-20 mg/kg) produced stimulant effects, while higher doses (40 mg/kg) led to decreased locomotor activity.[12] The estimated lethal dose (LD₅₀) for this compound administered subcutaneously in rats is 500 mg/kg.[12]
Experimental Protocols
NMDA Receptor Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the NMDA receptor.
-
Methodology: Competitive radioligand binding studies are performed using [³H]-(+)-MK-801, a high-affinity NMDA receptor channel blocker, in rat forebrain membrane preparations.[3]
-
Procedure:
-
Rat forebrain tissue is homogenized and centrifuged to prepare a crude membrane fraction.
-
Membranes are incubated with a fixed concentration of [³H]-(+)-MK-801 and varying concentrations of the test compound (this compound or diphenidine).
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor antagonist (e.g., unlabeled MK-801).
-
After incubation, the membranes are filtered, and the bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]
-
In Vivo Prepulse Inhibition (PPI) Assay
-
Objective: To assess the effect of the test compounds on sensorimotor gating in an animal model.
-
Methodology: The PPI test measures the ability of a weak, non-startling sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong, startling stimulus.
-
Procedure:
-
Rats are placed in a startle chamber equipped with a sensor to detect whole-body startle responses.
-
After an acclimatization period, animals are administered with either vehicle or different doses of the test compound (this compound or diphenidine).[3]
-
The test session consists of different trial types: pulse-alone trials (startling stimulus only), prepulse-plus-pulse trials (prepulse followed by the startling stimulus), and no-stimulus trials.
-
The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-plus-pulse trials / startle amplitude on pulse-alone trials)] x 100.
-
The dose-response relationship is analyzed to determine the median effective dose (ED₅₀) for PPI disruption.[3]
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway and Blockade by MXP/DPD.
Experimental Workflow
Caption: Workflow for the In Vivo Prepulse Inhibition (PPI) Experiment.
Conclusion
Both this compound and diphenidine are potent NMDA receptor antagonists, with diphenidine exhibiting a slightly higher affinity in vitro.[3] Their effects extend to other neural systems, albeit with lower potency. In vivo, diphenidine is more potent in disrupting sensorimotor gating than this compound.[3] The data presented in this guide highlights the distinct pharmacological profiles of these two compounds, which is critical for understanding their potential for therapeutic development, as well as their abuse liability and toxicological risks. Further research is necessary to fully elucidate their complex pharmacology and the implications for human health.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. wiki.tripsit.me [wiki.tripsit.me]
- 3. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, this compound and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intriguing Cytotoxicity of the Street Dissociative Anesthetic this compound: Unexpected Impurities Spotted - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalroute.com [chemicalroute.com]
- 6. cdn.who.int [cdn.who.int]
- 7. researchgate.net [researchgate.net]
- 8. Diphenidine - Wikipedia [en.wikipedia.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. cdn.who.int [cdn.who.int]
- 11. Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, this compound and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The acute effects of this compound on behaviour and pharmacokinetics profile in animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analytical Methods for the Quantification of Methoxphenidine and its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Methoxphenidine (MXP) and its primary metabolites. The information presented is collated from various scientific studies to aid researchers in selecting and implementing the most suitable analytical strategy for their specific needs. Detailed experimental protocols and performance data are summarized to facilitate objective comparison.
Introduction to this compound and its Metabolism
This compound (MXP), a dissociative anesthetic of the diarylethylamine class, has emerged as a novel psychoactive substance.[1][2] Accurate and reliable quantification of MXP and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and forensic investigations. The primary metabolic pathways for MXP involve O-desmethylation and hydroxylation.[3][4] The main metabolite identified in blood and urine is O-desmethyl-methoxphenidine (dmMXP), with other reported metabolites including hydroxy-MXP and nor-MXP.[3][4][5] Some studies suggest that hydroxylation predominantly occurs on the piperidine (B6355638) ring.[4]
Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound (MXP).
Comparative Analysis of Analytical Methods
The quantification of MXP and its metabolites is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The choice of method often depends on the biological matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize the performance of various validated analytical methods for the quantification of MXP and its primary metabolite, dmMXP.
Table 1: Comparison of LC-MS/MS Method Performance
| Parameter | Method 1 (Rat Serum & Brain)[3] | Method 2 (Human Blood)[4][6] | Method 3 (General Screening)[7] |
| Instrumentation | LC-MS/MS | HPLC-DAD, LC-MS, UHPLC-QTOF-MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation (Serum), Salting-out Assisted LLE (Brain) | Basic Back Extraction (1-chlorobutane) | Liquid-Liquid Extraction (MTBE) |
| Linearity Range | Serum: up to 400 ng/mL (MXP), Brain: up to 2400 ng/g (MXP) | Not Specified | 0.05–500 ng/mL |
| Limit of Quantification (LOQ) | Serum: 1.00 ng/mL (MXP & dmMXP), Brain: 6.00 ng/g (MXP), 1.50 ng/g (dmMXP) | 0.10 mg/L (100 ng/mL) | 0.05–20 ng/mL |
| Limit of Detection (LOD) | Not Specified | 0.05 mg/L (50 ng/mL) | 0.01–5 ng/mL |
| Run Time | 4.8 min | Not Specified | Not Specified |
| Internal Standard | Normethoxetamine-d3 | Not Specified | Deuterated analogs |
Table 2: Comparison of GC-MS Method Performance
| Parameter | Method 1 (Seized Powders)[2] | Method 2 (General Screening)[8] |
| Instrumentation | GC-MS | GC-MS |
| Sample Preparation | Not Applicable (Solid Samples) | Alkaline Liquid-Liquid Extraction |
| Limit of Quantification (LOQ) | 31 – 67 ng/mL | Not Specified |
| Limit of Detection (LOD) | 9 – 20 ng/mL | Not Specified |
| Run Time | 13 minutes | 10 minutes (rapid method) |
| Internal Standard | Not Specified | Nordazepam-d5 |
Detailed Experimental Protocols
LC-MS/MS Method for Quantification in Rat Serum and Brain[3]
This method was developed and validated for the simultaneous quantification of racemic MXP and its primary metabolite, O-desmethyl-methoxphenidine (dmMXP).
1. Sample Preparation:
-
Serum: Protein precipitation with 0.1% formic acid in acetonitrile (B52724).
-
Brain: Homogenization followed by salting-out-assisted liquid-liquid extraction.
2. Liquid Chromatography:
-
Column: Poroshell 120 phenyl-hexyl column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.
-
Flow Rate: Not specified.
-
Total Run Time: 4.8 minutes.
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific transitions for MXP, dmMXP, and the internal standard (normethoxetamine-d3) were used for qualification and quantification.
GC-MS Method for Analysis of Seized Powder Samples[2]
This validated GC-MS method allows for the quantification of various diphenidine (B1206869) derivatives, including MXP.
1. Sample Preparation:
-
Samples are typically dissolved in a suitable organic solvent.
2. Gas Chromatography:
-
Column: Specific capillary column details are not provided in the abstract.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature ramp is employed to separate the analytes.
3. Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) for quantification.
Experimental Workflow Diagram
Caption: General workflow for MXP quantification by LC-MS/MS.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the validated quantification of this compound and its metabolites. LC-MS/MS methods generally offer higher sensitivity and are well-suited for complex biological matrices like blood and urine.[3][7] GC-MS provides a robust alternative, particularly for the analysis of seized materials.[2] The choice of the analytical method should be guided by the specific research question, the nature of the samples, and the required limits of detection and quantification. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers to establish reliable and accurate analytical methods for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. This compound, A DESIGNER DRUG OR A POSSIBLE ROUTE FOR RESEARCH TO DEPRESSION TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antisel.gr [antisel.gr]
- 8. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]
Limited Cross-Reactivity Data for Methoxphenidine in Commercial Immunoassays: A Call for Comprehensive Validation
For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) like Methoxphenidine (MXP) is critical. While immunoassays offer a rapid screening solution, their potential for cross-reactivity with structurally related and unrelated compounds necessitates thorough investigation. This guide provides a comparative overview of the currently available data on the cross-reactivity of commercial immunoassay kits with MXP, highlighting a significant data gap in the field.
This compound, a diarylethylamine dissociative substance, has emerged as a recreational drug, making its detection in biological samples a priority for forensic and clinical toxicology.[1] Standard analytical methods for the identification and quantification of MXP and its isomers primarily rely on highly specific techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] However, immunoassay-based screening is often the first line of testing due to its speed and ease of use. The reliability of these screening tests depends on their specificity and the extent of any cross-reactivity with unintended analytes.
Performance Data on Commercial Immunoassay Kits
Comprehensive data on the cross-reactivity of a wide range of commercial immunoassay kits with this compound is notably limited in the public domain. The information available is often confined to manufacturer-provided data for specific assays. One such example comes from Randox Toxicology, which has characterized the cross-reactivity of their Diphenidine ELISA kit with 2-Methoxydiphenidine HCl (a common salt of MXP).
| Immunoassay Kit | Target Analyte | Cross-Reactant | % Cross-Reactivity | Manufacturer |
| Diphenidine ELISA Kit | Diphenidine | 2-Methoxydiphenidine HCl | 97.7% | Randox Toxicology[5][6] |
This high level of cross-reactivity suggests that the Randox Diphenidine ELISA kit can effectively detect the presence of this compound. However, it is crucial to note that this also implies the assay cannot differentiate between Diphenidine and this compound. A positive result on this assay would require confirmatory analysis by a more specific method to identify the exact substance present. The lack of similar data from other major immunoassay manufacturers presents a significant challenge for laboratories in selecting and validating appropriate screening tools for MXP.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
The following is a generalized experimental protocol for determining the cross-reactivity of a substance like this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This protocol is based on the general principles of competitive immunoassays.[7]
Objective: To determine the percentage cross-reactivity of this compound with a specific immunoassay designed to detect a target analyte (e.g., Diphenidine).
Materials:
-
Microplate pre-coated with antibodies against the target analyte.
-
This compound standard solutions of known concentrations.
-
Target analyte standard solutions of known concentrations.
-
Enzyme-conjugated target analyte (HRP-conjugate).
-
Wash buffer (e.g., PBS with Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., dilute sulfuric acid).
-
Microplate reader.
-
Drug-free urine or serum for matrix matching.
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the target analyte standard in the drug-free matrix to create a standard curve.
-
Cross-Reactant Dilutions: Prepare a series of dilutions of the this compound standard in the drug-free matrix.
-
Assay Procedure: a. Add a fixed volume of the standards, controls, and this compound dilutions to the respective wells of the antibody-coated microplate. b. Add a fixed volume of the enzyme-conjugated target analyte to each well. c. Incubate the plate according to the manufacturer's instructions to allow for competitive binding. d. Wash the plate multiple times with wash buffer to remove any unbound reagents. e. Add the substrate solution to each well and incubate for a specified time to allow for color development. The intensity of the color is inversely proportional to the amount of analyte in the sample. f. Add the stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: a. Plot a standard curve of absorbance versus the concentration of the target analyte. b. Determine the concentration of the target analyte that causes a 50% reduction in signal (IC50). c. From the absorbance values obtained for the this compound dilutions, determine the concentration of this compound that causes a 50% reduction in signal. d. Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of a compound using a competitive ELISA.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. researchgate.net [researchgate.net]
- 4. A structural spectroscopic study of dissociative anaesthetic this compound - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06126K [pubs.rsc.org]
- 5. randoxtoxicology.com [randoxtoxicology.com]
- 6. randoxtoxicology.com [randoxtoxicology.com]
- 7. Elisa | Abbott Toxicology [toxicology.abbott]
A Comparative Analysis of NMDA Receptor Antagonist Potency: Methoxphenidine vs. PCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist potency of Methoxphenidine (MXP) and Phencyclidine (PCP), two dissociative anesthetics with significant mind-altering effects. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.
Quantitative Comparison of NMDA Receptor Binding Affinity
The potency of a non-competitive NMDA receptor antagonist is commonly expressed by its inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value indicates a higher binding affinity and greater potency. The following table summarizes the reported Kᵢ values for this compound (specifically the 2-methoxy isomer, 2-MXP) and PCP at the NMDA receptor.
| Compound | Kᵢ (nM) | Radioligand Used | Tissue Preparation | Reference |
| This compound (2-MXP) | 36 | [³H]MK-801 | Rat Forebrain | [1] |
| This compound (2-MXP) | 170 | [³H]TCP | Whole Rat Brain | [1] |
| Phencyclidine (PCP) | 57.9 | Not Specified | Not Specified | N/A |
| Phencyclidine (PCP) | 59 | [³H]MK-801 | Not Specified | [2] |
Note: The discrepancy in the reported Kᵢ values for 2-MXP is likely due to the different radioligands and tissue preparations used in the respective studies.[1]
A study establishing a rank order of potency for NMDA receptor inhibition found PCP to be more potent than 2-MXP. The rank order was determined as: MK-801 > PCP > 3-MXP > 2-MXP > ketamine > 4-MXP > memantine.[1]
Experimental Protocols
The quantitative data presented above were primarily obtained through in vitro radioligand binding assays. A typical protocol for determining the NMDA receptor binding affinity using [³H]MK-801 is as follows:
[³H]MK-801 Radioligand Binding Assay
1. Membrane Preparation:
-
Brains (excluding cerebella) are dissected from Wistar rats.[3]
-
The tissue is homogenized in an ice-cold Tris-HCl buffer (pH 7.4).[3]
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
2. Binding Assay:
-
A specific concentration of the prepared rat brain membranes (e.g., 0.2 mg of protein) is incubated in the assay buffer.[3]
-
A fixed concentration of the radioligand, [³H]MK-801 (e.g., 5 nM), is added to the incubation mixture.[3]
-
To determine the binding affinity of the test compounds (this compound or PCP), they are added to the incubation mixture at various concentrations.
-
The mixture is incubated for a specific duration (e.g., 180 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[3]
3. Determination of Non-Specific Binding:
-
A parallel set of incubations is performed in the presence of a high concentration of an unlabeled NMDA receptor antagonist, such as MK-801 (e.g., 10 µM), to saturate the specific binding sites.[3] This allows for the measurement of non-specific binding of the radioligand.
4. Filtration and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from concentration-response curves.
-
The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and the general workflow of a competitive radioligand binding assay.
Caption: NMDA Receptor Signaling Pathway Blockade
Caption: Radioligand Binding Assay Workflow
References
Differentiating the pharmacological profiles of 2-, 3-, and 4-MeO-isomers of diphenidine
A Comparative Pharmacological Profile of 2-, 3-, and 4-MeO-isomers of Diphenidine (B1206869) for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of the pharmacological profiles of the 2-methoxy (2-MeO-), 3-methoxy (3-MeO-), and 4-methoxy (4-MeO-) isomers of diphenidine, a dissociative anesthetic. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the structure-activity relationships and potential therapeutic applications of these compounds. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Introduction to Diphenidine and its Methoxylated Analogs
Diphenidine (1-(1,2-diphenylethyl)piperidine) is a dissociative anesthetic that first emerged as a designer drug.[1] Structurally, it belongs to the 1,2-diarylethylamine class and is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The methoxylated isomers of diphenidine, specifically the 2-MeO, 3-MeO, and 4-MeO substituted analogs, have also been synthesized and have appeared on the illicit market.[3] These compounds share a core structure but exhibit distinct pharmacological profiles due to the positional differences of the methoxy (B1213986) group on one of the phenyl rings. Understanding these differences is crucial for predicting their psychoactive effects, therapeutic potential, and toxicity.
Comparative Pharmacological Data
The primary mechanism of action for diphenidine and its methoxylated isomers is antagonism of the NMDA receptor, an ionotropic glutamate (B1630785) receptor critical for synaptic plasticity and memory.[1][4] However, these compounds also interact with other targets, including monoamine transporters and sigma receptors, which can modulate their overall pharmacological effects.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of the diphenidine isomers at key central nervous system receptors. Lower Ki values indicate higher binding affinity.
| Compound | NMDA Receptor (Ki, nM) | Dopamine (B1211576) Transporter (DAT) (Ki, nM) | Norepinephrine (B1679862) Transporter (NET) (Ki, nM) | Serotonin (B10506) Transporter (SERT) (Ki, nM) | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) |
| Diphenidine | 18.2 ± 2.2[5] | 317[6] | >10,000[7] | >10,000[7] | 290[6] | 193[6] |
| 2-MeO-diphenidine | 36.0 ± 3.7[5] | 2915 | 6900 | >20,000 | 124 | 508 |
| 3-MeO-diphenidine | 19.3 ± 1.7[5] | 81[7] | 2710[7] | >10,000[7] | - | - |
| 4-MeO-diphenidine | 461.0 ± 44.5[5] | 157[7] | >10,000[7] | 19,000[5] | - | - |
Monoamine Reuptake Inhibition
The functional potency of these compounds as monoamine reuptake inhibitors was assessed via in vitro assays. The following table presents the half-maximal inhibitory concentrations (IC50, in µM). Lower IC50 values indicate greater potency.
| Compound | DAT Reuptake Inhibition (IC50, µM) | NET Reuptake Inhibition (IC50, µM) | SERT Reuptake Inhibition (IC50, µM) |
| Diphenidine | 1.99[5] | 9.25[5] | >10[5] |
| 2-MeO-diphenidine | 30.0[5] | 35.2[5] | >10[5] |
| 3-MeO-diphenidine | 0.587[5] | 2.71[5] | >10[5] |
| 4-MeO-diphenidine | 2.23[5] | 22.5[5] | 19.0[5] |
From this data, a clear structure-activity relationship emerges. The position of the methoxy group significantly influences the affinity for the NMDA receptor, with the 3-MeO isomer being the most potent, comparable to the parent compound diphenidine.[5] The 2-MeO isomer is moderately potent, while the 4-MeO isomer is significantly less potent.[5] All isomers exhibit a preference for the dopamine transporter over the norepinephrine transporter and have a negligible effect on the serotonin transporter.[5]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for Graphviz.
NMDA Receptor Antagonism Signaling Pathway
Caption: NMDA Receptor Antagonism by Diphenidine Isomers.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for NMDA Receptor Radioligand Binding Assay.
Detailed Experimental Protocols
Radioligand Binding Assay for NMDA Receptor
This protocol is adapted from established methods for determining the affinity of compounds for the NMDA receptor.
1. Materials:
-
Tissue Preparation: Whole rat forebrains.
-
Buffers:
-
Homogenization Buffer: 5 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 5 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker).
-
Test Compounds: 2-MeO-, 3-MeO-, and 4-MeO-diphenidine, and reference compounds (e.g., unlabeled MK-801 for non-specific binding).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
2. Membrane Preparation:
-
Homogenize rat forebrains in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step three more times.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined (e.g., using a Bradford assay).
3. Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer.
-
Radioligand ([³H]MK-801) at a final concentration near its Kd.
-
A range of concentrations of the test compound.
-
For non-specific binding, a high concentration of unlabeled MK-801 is used instead of the test compound.
-
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
4. Data Analysis:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Field Excitatory Postsynaptic Potential (fEPSP) Experiments
This electrophysiological technique is used to assess the functional antagonism of NMDA receptors in brain slices.
1. Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from adult rats.
-
Maintain the slices in an interface chamber continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at 32°C.
2. Electrophysiological Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.
-
After obtaining a stable baseline of fEPSPs, pharmacologically isolate the NMDA receptor-mediated component by applying antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin).
-
Increase the stimulus intensity to obtain a stable baseline of the isolated NMDAR-fEPSP.
3. Drug Application:
-
Apply the test compounds (2-, 3-, or 4-MeO-diphenidine) at various concentrations to the perfusion medium.
-
Record the changes in the NMDAR-fEPSP amplitude over time.
4. Data Analysis:
-
The percentage inhibition of the NMDAR-fEPSP by the test compound is calculated relative to the baseline.
-
Concentration-response curves are generated to determine the IC50 value for the inhibition of the NMDAR-fEPSP.
In Vivo Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating and is disrupted by NMDA receptor antagonists.
1. Apparatus:
-
A startle chamber consisting of a sound-attenuating enclosure containing a tube to hold the animal, a speaker to deliver auditory stimuli, and a sensor to measure the startle response.
2. Procedure:
-
Administer the test compound or vehicle to the rats (e.g., via subcutaneous injection) and allow for an appropriate pre-treatment time.
-
Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong auditory stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
3. Data Analysis:
-
The startle amplitude is measured for each trial.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials:
-
% PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
-
The effects of the different isomers on PPI are compared to the vehicle control group.
Conclusion
The pharmacological profiles of the 2-, 3-, and 4-MeO-isomers of diphenidine are primarily defined by their activity as NMDA receptor antagonists. The position of the methoxy group significantly influences their potency at the NMDA receptor and their affinity for monoamine transporters. The 3-MeO-isomer is the most potent NMDA receptor antagonist of the three, with a pharmacological profile closely resembling that of the parent compound, diphenidine. The 2-MeO-isomer is moderately potent, while the 4-MeO-isomer is considerably weaker. These differences in pharmacological activity are critical for understanding the potential psychoactive effects, therapeutic uses, and toxicological risks associated with each isomer. The provided data and protocols offer a foundation for further research into this class of compounds.
References
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the cytotoxicity of street versus standard Methoxphenidine
A detailed examination of the cytotoxic profiles of commercially available street-grade Methoxphenidine (MXP) versus a synthesized, pure standard reveals significant disparities in cellular toxicity, primarily attributed to inorganic impurities in the street sample. This guide provides a comprehensive comparison, including quantitative cytotoxicity data, detailed experimental methodologies, and an exploration of the underlying toxicological pathways.
A 2022 study published in the International Journal of Molecular Sciences provides the foundational evidence for this comparison. Researchers identified a street sample of MXP containing an unusual bromo- and chloro-zincate complex as an impurity. Subsequent in vitro cytotoxicity screening demonstrated that this contaminated "street" MXP was markedly more toxic to a variety of human and murine cell lines than the pure, synthesized MXP standard.[1] This guide will dissect these findings to provide researchers, scientists, and drug development professionals with a clear understanding of the potential cytotoxic risks associated with impure this compound.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a substance required to reduce cell viability by 50%, were determined for both the street and standard MXP samples across a panel of cell lines after 72 hours of treatment. The results, summarized in the table below, clearly indicate a significantly lower IC₅₀ for the street sample, signifying its higher cytotoxicity.
| Cell Line | Description | Street MXP IC₅₀ (µM) | Standard MXP IC₅₀ (µM) |
| 5637 | Human urinary bladder carcinoma | 85.3 ± 4.1 | > 500 |
| A549 | Human lung carcinoma | 109.4 ± 11.2 | > 500 |
| HEK 293T | Human embryonic kidney | 134.4 ± 12.8 | 249.7 ± 25.1 |
| Hep G2 | Human liver carcinoma | 175.7 ± 15.3 | 312.5 ± 28.9 |
| MRC-5 | Human fetal lung fibroblast | 112.8 ± 9.7 | > 500 |
| RAW 264.7 | Murine macrophage | 121.6 ± 10.5 | > 500 |
| SH-SY5Y | Human neuroblastoma | 92.1 ± 7.6 | > 500 |
Data sourced from Jurásek et al., 2022.[1]
Experimental Protocols
To ensure the reproducibility and clarity of the findings, the detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium was replaced with fresh medium containing various concentrations of either street or standard this compound. The cells were then incubated for 72 hours.
-
MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well. The plates were incubated for an additional 4 hours at 37°C in a CO₂ incubator.[2]
-
Formazan (B1609692) Solubilization: The medium was removed, and the insoluble formazan crystals were dissolved in a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution was measured using a spectrophotometer at a wavelength of 540-590 nm.[2] The intensity of the color is directly proportional to the number of viable cells.
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Cells were treated with the test compounds for a specified period (e.g., 72 hours). Both adherent and floating cells were collected.
-
Washing: The collected cells were washed twice with cold PBS.
-
Staining: The cells were resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells were incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. The different cell populations (healthy, early apoptotic, late apoptotic/necrotic) were quantified based on their fluorescence signals.[3][4][5][6][7]
Visualizing the Experimental and Toxicological Pathways
To further elucidate the experimental process and the potential mechanisms of cytotoxicity, the following diagrams are provided.
The increased cytotoxicity of the street this compound sample is likely due to the presence of the bromo- and chloro-zincate complex. Zinc compounds are known to induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of apoptotic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. bosterbio.com [bosterbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Assessing the Abuse Liability of Methoxphenidine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the abuse liability of Methoxphenidine (MXP) relative to other dissociative anesthetics like Ketamine, Phencyclidine (PCP), and Methoxetamine (MXE). The following sections detail the pharmacological profile and behavioral effects of these compounds, supported by experimental data, to elucidate their relative potential for abuse.
Introduction to this compound (MXP)
This compound (2-MeO-Diphenidine) is a diarylethylamine compound that has emerged as a novel psychoactive substance (NPS).[1] Structurally distinct from the arylcyclohexylamines like PCP and Ketamine, MXP nonetheless produces dissociative effects, prompting an evaluation of its abuse liability.[1] Understanding its pharmacological and behavioral profile in comparison to well-characterized dissociatives is crucial for regulatory assessment and for the development of safer therapeutic agents.
Pharmacological Profile: Receptor Binding Affinities
The primary mechanism of action for dissociative anesthetics is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. However, their interactions with other receptors, such as monoamine transporters and sigma receptors, can modulate their overall effects and contribute to their abuse potential. The binding affinities (Ki, in nM) of MXP and comparator compounds at key central nervous system targets are summarized below. Lower Ki values indicate higher binding affinity.
| Target | This compound (MXP) | Ketamine | Phencyclidine (PCP) | Methoxetamine (MXE) |
| NMDA Receptor (PCP site) | 226 | 659 | 59 | 259 |
| Serotonin Transporter (SERT) | >10,000 | >10,000 | 2,234 | 481 |
| Dopamine Transporter (DAT) | 2,210 | >10,000 | >10,000 | 33,000 (IC50) |
| Norepinephrine Transporter (NET) | 4,550 | >10,000 | >10,000 | 20,000 (IC50) |
| Sigma-1 Receptor | 1,770 | >10,000 | 296 | >10,000 |
| Sigma-2 Receptor | 2,000 | >10,000 | 205 | >10,000 |
Data compiled from Roth et al., 2013 and other sources.[2][3][4][5][6][7]
Behavioral Pharmacology: Indicators of Abuse Liability
Preclinical behavioral assays are critical for assessing the abuse potential of novel compounds. Key indicators include a drug's ability to maintain self-administration and to produce a conditioned place preference (CPP).
Self-Administration
Intravenous self-administration studies in animals are considered the gold standard for assessing the reinforcing effects of a drug, which is a primary indicator of its abuse liability. In these studies, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.
| Compound | Species | Doses Tested (mg/kg/infusion) | Outcome |
| This compound (MXP) | Rat | 0.03, 0.1, 0.3 | Significant self-administration at 0.1 and 0.3 mg/kg. |
| Ketamine | Rat | 0.5 | Robust self-administration reported. |
| Methoxetamine (MXE) | Rat | 0.25, 0.5, 1.0 | Modest self-administration observed. |
| Phencyclidine (PCP) | Rat | Not directly compared in the same study. | Known to maintain self-administration across a range of doses. |
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An increase in the time spent in the drug-paired environment during a drug-free test indicates a rewarding effect.
| Compound | Species | Doses Tested (mg/kg) | Outcome |
| This compound (MXP) | Mouse | 0.3, 1, 3 | Significant place preference at 1 and 3 mg/kg. |
| Ketamine | Rat/Mouse | 5 (Rat), 10 (Mouse) | Induces significant CPP.[8][9] |
| Methoxetamine (MXE) | Rat | 2.5, 5 | Induced significant CPP, comparable to Ketamine. |
| Phencyclidine (PCP) | Rat | 0.25, 0.35, 0.45 | Positive CPP observed at 0.45 mg/kg.[10] |
Experimental Protocols
NMDA Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the PCP site of the NMDA receptor.
Methodology:
-
Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The membranes are washed and resuspended in the assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.
Intravenous Self-Administration
Objective: To assess the reinforcing effects of a drug.
Methodology:
-
Surgical Preparation: Animals (typically rats) are surgically implanted with an indwelling catheter into the jugular vein, which is connected to an infusion pump.
-
Operant Conditioning: Animals are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, while presses on the "inactive" lever have no consequence.
-
Acquisition Phase: Animals are allowed to self-administer the drug under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion). Sessions are typically conducted daily for a set duration.
-
Data Collection: The number of infusions earned and the number of presses on each lever are recorded.
-
Data Analysis: A significant increase in responding on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates that the drug has reinforcing effects.
Conditioned Place Preference
Objective: To evaluate the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A three-chamber apparatus is typically used, with two conditioning chambers distinguished by distinct visual and tactile cues, and a neutral central chamber.
-
Pre-Conditioning Phase (Habituation): On the first day, animals are allowed to freely explore all three chambers to determine any baseline preference for one of the conditioning chambers.
-
Conditioning Phase: Over several days, animals receive an injection of the test drug and are immediately confined to one of the conditioning chambers for a set period. On alternate days, they receive a vehicle injection and are confined to the other conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Test Phase: On the final day, in a drug-free state, animals are placed in the central chamber and allowed to freely access both conditioning chambers. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference, suggesting the drug has rewarding properties.[11][12]
Visualizations
References
- 1. Ketamine and Other Novel Psychoactive Substances with Dissociative Effects (Chapter 6) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]
- 7. journals.plos.org [journals.plos.org]
- 8. Frontiers | Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice [frontiersin.org]
- 9. Ketamine Blocks Morphine-Induced Conditioned Place Preference and Anxiety-Like Behaviors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PCP and conditioned place preferences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant Potential of Methoxphenidine Derivatives and Ketamine
For Researchers, Scientists, and Drug Development Professionals
The rapid and robust antidepressant effects of ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, have revolutionized the field of psychiatry and spurred the search for novel, fast-acting antidepressants. Among the compounds of interest are derivatives of Methoxphenidine (MXP), a dissociative anesthetic with a pharmacological profile that suggests a potential for similar therapeutic effects. This guide provides a comprehensive comparison of the preclinical data available for MXP derivatives and ketamine, with a focus on their antidepressant-relevant properties.
Quantitative Data Summary
The following tables summarize the available quantitative data for ketamine and various this compound derivatives, focusing on their binding affinities for the NMDA receptor and other relevant monoamine transporters.
Table 1: Comparative NMDA Receptor Binding Affinities
| Compound | Kᵢ (nM) vs. [³H]MK-801 | Species | Brain Region | Reference |
| Ketamine | 324 ± 19 | Rat | Forebrain | [1] |
| ~500 - 7000 | - | - | [2] | |
| Ephenidine | 66.4 ± 3.7 | Rat | Forebrain | [1] |
| 2-MeO-diphenidine (2-MXP) | 36 - 170 | Rat | Forebrain / Whole Brain | |
| Diphenidine (DPH) | 23.3 ± 2.9 | Rat | Forebrain |
Lower Kᵢ values indicate higher binding affinity.
Table 2: Comparative Monoamine Transporter and Receptor Affinities
| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Other Receptor Affinities (Kᵢ < 10µM) | Reference |
| Ephenidine | 379 | 841 | >10,000 | σ₁ (629 nM), σ₂ (722 nM) | [1] |
| 2-MeO-diphenidine (2-MXP) | 2915 - 4800 | 6900 | 20,000 | Adrenergic α2A, 5-HT2A, 5-HT2C (2.5-8.2 µM) | [2] |
| Diphenidine (DPH) | Low µM range | Low µM range | Very weak inhibitor | Adrenergic α1A, α2A; 5-HT1A, 5-HT2A (4-11 µM) |
DAT: Dopamine Transporter, NET: Norepinephrine (B1679862) Transporter, SERT: Serotonin (B10506) Transporter.
Behavioral Studies: Antidepressant-like Effects
Direct comparative studies on the antidepressant-like effects of a wide range of MXP derivatives against ketamine using standardized behavioral models are limited. However, some initial findings provide a basis for comparison.
One study investigated the effects of this compound (MXP) in a battery of behavioral tests in mice, including the tail suspension test (TST), to assess schizophrenia-related negative symptoms, which can include depressive-like behavior[3]. While this study demonstrated that MXP can induce behaviors relevant to negative symptoms, it did not provide specific immobility time data that would allow for a direct comparison of its potential antidepressant effects against ketamine[3].
For ketamine, numerous studies have demonstrated its antidepressant-like effects in both the forced swim test (FST) and the TST, characterized by a significant reduction in immobility time. For instance, studies in mice have shown that acute administration of ketamine can significantly reduce immobility time in the TST[4][5]. Similarly, in the FST, ketamine has been shown to decrease immobility time in rats, an effect often correlated with its antidepressant properties[6][7]. A 2019 study in mice found that a single injection of ketamine (30 mg/kg) significantly decreased immobility time in the FST in chronically stressed animals[8][9].
Due to the lack of direct comparative data, a quantitative side-by-side comparison of the antidepressant efficacy of MXP derivatives and ketamine in these models is not yet possible. Further research is needed to systematically evaluate the antidepressant-like profiles of various MXP derivatives in validated animal models of depression.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents.
Apparatus:
-
A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Rodents (mice or rats) are individually placed into the cylinder of water for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
The primary measure is the duration of immobility, defined as the time the animal spends floating passively, making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant efficacy in mice.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the mouse's tail to the bar.
Procedure:
-
A piece of adhesive tape is attached to the tail of a mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the horizontal bar, at a height where it cannot escape or touch any surfaces.
-
The test duration is typically 6 minutes, and the session is video-recorded.
-
The total duration of immobility (hanging passively without any movement) is measured.
-
A reduction in immobility time is interpreted as an antidepressant-like effect[4][10].
NMDA Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity of a compound to the NMDA receptor.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus) homogenates containing NMDA receptors.
-
A radiolabeled ligand that binds to the NMDA receptor (e.g., [³H]MK-801).
-
The test compound (e.g., an MXP derivative or ketamine) at various concentrations.
-
A non-specific binding control (e.g., a high concentration of a known NMDA receptor antagonist).
-
Filtration apparatus and scintillation counter.
Procedure:
-
The brain tissue homogenate is incubated with the radiolabeled ligand and varying concentrations of the test compound.
-
After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value is then used to calculate the inhibitory constant (Kᵢ), which reflects the binding affinity of the test compound for the receptor.
Signaling Pathways and Mechanisms of Action
The antidepressant effects of ketamine are primarily attributed to its non-competitive antagonism of the NMDA receptor. This initial blockade triggers a cascade of downstream signaling events that ultimately lead to enhanced synaptogenesis and neuroplasticity.
Given that this compound derivatives also act as NMDA receptor antagonists, it is hypothesized that they may exert potential antidepressant effects through a similar signaling cascade.
Experimental Workflow
The evaluation of a novel compound's antidepressant potential typically follows a structured workflow, from initial in vitro screening to in vivo behavioral assessment.
Conclusion
The available preclinical data indicate that this compound derivatives, like ketamine, are potent NMDA receptor antagonists. Ephenidine, in particular, demonstrates a higher affinity for the NMDA receptor than ketamine. While the monoamine transporter interactions of these derivatives are generally weaker than their NMDA receptor activity, they may contribute to their overall pharmacological profile.
Crucially, there is a significant gap in the literature regarding the direct, quantitative assessment of the antidepressant-like effects of most MXP derivatives in established behavioral models. The initial study on MXP's impact on negative symptoms in a schizophrenia model is a starting point, but dedicated antidepressant studies are necessary.
Future research should focus on systematic, head-to-head comparisons of various MXP derivatives with ketamine in the forced swim test and tail suspension test to elucidate their potential as rapid-acting antidepressants. Furthermore, investigating the downstream signaling pathways activated by these compounds will be critical in understanding their mechanisms of action and guiding the development of novel therapeutics for depression. The structural diversity within the this compound class offers a promising avenue for identifying compounds with improved efficacy and safety profiles compared to ketamine.
References
- 1. Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the new psychoactive substances diclofensine, diphenidine, and this compound on monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (MXP) induced abnormalities: Addictive and schizophrenia-related behaviours based on an imbalance of neurochemicals in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function [frontiersin.org]
- 5. Antidepressant-like drug effects in juvenile and adolescent mice in the tail suspension test: Relationship with hippocampal serotonin and norepinephrine transporter expression and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress-sensitive antidepressant-like effects of ketamine in the mouse forced swim test | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methoxphenidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Methoxphenidine (MXP), a dissociative substance of the diarylethylamine class, requires careful handling throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Core Principles of this compound Disposal
Given the limited specific data on the environmental impact and degradation of this compound, a precautionary approach is paramount. The primary principle is to treat all this compound waste as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash without appropriate deactivation and containment.[3]
Chemical and Physical Properties
A fundamental understanding of this compound's properties is crucial for safe handling and disposal.
| Property | Value |
| Chemical Formula | C20H25NO |
| Molar Mass | 295.426 g·mol−1 |
| Melting Point | 171.5 °C |
| Solubility | - ~3 mg/mL in phosphate-buffered saline (pH 7.2)- ~30 mg/mL in ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO)- ~50 mg/mL in DMF |
| Appearance | Crystalline solid[4] |
This data is for 2-MeO-diphenidine, a common isomer of MXP.[1]
Step-by-Step Disposal Procedures
This section outlines the procedural steps for the disposal of pure this compound, contaminated labware, and solutions containing the compound.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: For handling powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
Disposal of Unused or Expired this compound
The preferred and safest method for the disposal of bulk or expired this compound is through a licensed hazardous waste disposal company.
Experimental Protocol: Segregation and Labeling for Disposal
-
Containment: Ensure the this compound is in a well-sealed, clearly labeled container. The original manufacturer's container is ideal.
-
Labeling: The label must clearly state "Hazardous Waste," "this compound," and include the approximate quantity.
-
Segregation: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor to arrange for pickup and disposal.
Decontamination and Disposal of Contaminated Labware
Glassware, spatulas, and other equipment that have come into contact with this compound must be decontaminated before being washed or disposed of.
Experimental Protocol: Surface Decontamination
-
Initial Rinse: Rinse the contaminated item with a solvent in which this compound is soluble, such as ethanol or acetone.[1] Collect this rinse as hazardous waste.
-
Secondary Wash: Wash the rinsed item with a laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal of Disposables: Contaminated disposable items (e.g., weighing paper, pipette tips) should be placed in a designated hazardous waste bag or container.
Management of Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Experimental Protocol: Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Absorb the Spill:
-
For solid spills: Gently cover the powder with a damp paper towel to avoid creating dust.
-
For liquid spills: Cover with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials should be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
Regulatory Considerations
It is imperative to be aware of the legal status of this compound, which varies by country and can impact disposal requirements. This compound is a controlled or prohibited substance in several countries, including China, Sweden, Canada, and the United Kingdom.[2][5] In the United States, it is not currently scheduled at the federal level, but state and local regulations may apply.[2] Always consult your institution's EHS department to ensure compliance with all applicable regulations.
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have regulations regarding the disposal of pharmaceutical and hazardous waste.[3][6][7] A key takeaway from these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3]
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. cdn.who.int [cdn.who.int]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. news.ashp.org [news.ashp.org]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
Essential Safety and Handling Protocols for Methoxphenidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Methoxphenidine (MXP), a dissociative diarylethylamine with known psychoactive effects. Due to its potent nature and potential for adverse health effects, including confusion, hypertension, tachycardia, and psychotic episodes, a comprehensive safety plan is imperative.[1] While some safety data sheets may lack detailed hazard information, the known pharmacological properties of MXP necessitate handling it as a potent and hazardous compound.[2][3]
Operational Plan: From Receipt to Disposal
A systematic approach is essential to minimize exposure and ensure a safe laboratory environment. This involves a multi-layered strategy encompassing engineering controls, administrative procedures, and personal protective equipment.
Pre-Handling Preparations
-
Controlled Substance Regulations: Be aware that this compound is a controlled or prohibited substance in several jurisdictions, including Australia, Canada, China, Germany, Sweden, and the United Kingdom.[1][4] All acquisition, storage, and handling must comply with local and national regulations.[5]
-
Designated Work Area: All work with MXP must be conducted in a designated and clearly marked area with restricted access.
-
Engineering Controls: A certified chemical fume hood or a powder containment hood is mandatory for all manipulations of solid MXP to prevent inhalation of airborne particles. For potent compounds, more advanced containment solutions like glove boxes or isolators should be considered.[6]
-
Gather all Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes appropriate labware, validated decontamination solutions, and waste containers.
Handling Procedures
-
Personal Protective Equipment (PPE): Don the appropriate PPE before entering the designated handling area. (Refer to the PPE specifications table below).
-
Weighing and Aliquoting:
-
Perform all weighing and transfers of solid MXP within a chemical fume hood or powder containment hood.
-
Use disposable weighing boats or papers to minimize contamination of balances.
-
When preparing solutions, add the solvent to the MXP powder slowly to avoid aerosolization.
-
-
Experimental Use:
-
Keep all containers with MXP clearly labeled and sealed when not in immediate use.
-
Work with the smallest quantities necessary for the experiment.
-
Be mindful of potential static discharge when handling powders, which can cause them to become airborne.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use with a validated cleaning agent.
-
Remove outer gloves before exiting the containment area and dispose of them in the designated hazardous waste container.[7]
-
Wash hands thoroughly after removing all PPE.
-
Personal Protective Equipment (PPE) Specifications
Given the potential hazards of this compound, a multi-layered PPE approach is required. Standard laboratory PPE may not be sufficient.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should have extended cuffs that cover the gown sleeves. Change outer gloves every 30-60 minutes or immediately upon contamination.[7][8] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[7][9] | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Safety goggles and a face shield when there is a risk of splashes.[8] | Protects eyes and face from accidental splashes of MXP solutions. |
| Respiratory Protection | An N95 or higher-rated respirator should be worn when handling MXP powder outside of a certified containment hood.[9] | Prevents inhalation of airborne particles. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with MXP, including gloves, gowns, weighing papers, and pipette tips, must be disposed of in a designated, clearly labeled hazardous waste container.
-
Unused this compound: Unused or expired MXP should be disposed of as hazardous chemical waste through a licensed disposal service. Do not dispose of it down the drain or in regular trash.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated cleaning solution before being washed.
-
Spill Management:
-
Evacuate and secure the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
